molecular formula C10H12F3N3O5 B3283281 5-Trifluoromethylcytidine

5-Trifluoromethylcytidine

Cat. No.: B3283281
M. Wt: 311.21 g/mol
InChI Key: GTPDEYWPIGFRQM-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trifluoromethylcytidine (F₃methyl-dCyd) is a fluorinated nucleoside analog recognized for its potential in DNA-directed antitumor research . Its primary mechanism of action is based on a unique, targeted approach. When administered in combination with the cytidine deaminase inhibitor tetrahydrouridine (H4Urd), it is selectively converted within tumors with high levels of cytidine deaminase into the active metabolite 5-trifluorothymidine . This intratumoral generation leads to the inhibition of thymidylate synthetase, a crucial target enzyme for fluoropyrimidine analogues, thereby disrupting DNA synthesis and exerting antitumor effects . Studies have demonstrated that this combination therapy can surpass the efficacy of other fluorinated pyrimidines, such as 5-fluorouracil and 5-fluorodeoxyuridine, against solid tumor models including Lewis lung carcinoma . This profile makes 5-Trifluoromethylcytidine a valuable chemical tool for researchers investigating novel metabolic pathways and targeted strategies for cancer therapy. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPDEYWPIGFRQM-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Trifluoromethylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Pyrimidine Analogue Therapeutics

For decades, fluorinated pyrimidine nucleoside analogues have been a cornerstone of cancer chemotherapy. The archetypal agent, 5-fluorouracil (5-FU), has seen widespread clinical use, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. Building on this foundation, a new generation of fluorinated pyrimidines has emerged, designed to enhance efficacy, improve tumor selectivity, and overcome mechanisms of resistance. Among these, 5-Trifluoromethylcytidine, and more specifically its deoxyribose counterpart, 5-Trifluoromethyl-2'-deoxycytidine (F3dCyd), represents a significant advancement. This technical guide will provide a comprehensive exploration of the intricate mechanism of action of F3dCyd, from its metabolic activation to its downstream cellular consequences, offering researchers, scientists, and drug development professionals a detailed understanding of this potent antineoplastic agent.

Metabolic Activation: A Prodrug Strategy for Targeted Therapy

5-Trifluoromethyl-2'-deoxycytidine is a prodrug that requires intracellular enzymatic conversion to exert its cytotoxic effects. A key aspect of its design is the exploitation of differential enzyme activity between tumor and normal tissues, a strategy aimed at enhancing its therapeutic index.

The Pivotal Role of Cytidine Deaminase

A critical initial step in the activation of F3dCyd is its deamination to 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine, FTD). This reaction is catalyzed by the enzyme cytidine deaminase (CDA). Notably, CDA levels are often elevated in various tumor types compared to normal tissues. This differential expression forms the basis of a targeted activation strategy, where the conversion of the relatively inert F3dCyd to the active FTD occurs preferentially at the tumor site.

To prevent premature systemic deamination and subsequent catabolism of F3dCyd in non-target tissues, it is often co-administered with a CDA inhibitor, such as tetrahydrouridine (THU). This combination strategy serves to increase the bioavailability of F3dCyd, allowing for its selective conversion to FTD within the tumor microenvironment[1].

Phosphorylation to Active Nucleotides

Once converted to trifluridine, the molecule undergoes a series of phosphorylation steps, catalyzed by intracellular kinases, to yield its active monophosphate, diphosphate, and triphosphate forms. The primary enzyme responsible for the initial phosphorylation of trifluridine is thymidine kinase (TK), which converts it to trifluridine monophosphate (FTD-MP). Subsequent phosphorylations are carried out by other cellular kinases to produce trifluridine diphosphate (FTD-DP) and trifluridine triphosphate (FTD-TP). These phosphorylated metabolites are the ultimate effectors of the drug's cytotoxic activity.

Metabolic_Activation cluster_0 Intracellular Space F3dCyd 5-Trifluoromethyl-2'-deoxycytidine (F3dCyd) FTD Trifluridine (FTD) F3dCyd->FTD Cytidine Deaminase (CDA) FTD_MP Trifluridine Monophosphate (FTD-MP) FTD->FTD_MP Thymidine Kinase (TK) FTD_DP Trifluridine Diphosphate (FTD-DP) FTD_MP->FTD_DP Thymidylate Kinase FTD_TP Trifluridine Triphosphate (FTD-TP) FTD_DP->FTD_TP Nucleoside Diphosphate Kinase caption Metabolic Activation Pathway of F3dCyd

Metabolic Activation Pathway of F3dCyd

Dual Mechanisms of Cytotoxicity: A Two-Pronged Attack

The cytotoxic effects of 5-Trifluoromethylcytidine, mediated through its active trifluridine metabolites, are primarily attributed to two distinct but complementary mechanisms: the inhibition of thymidylate synthase and the incorporation into DNA.

Inhibition of Thymidylate Synthase (TS)

Trifluridine monophosphate (FTD-MP) is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of thymidine triphosphate (dTTP), a necessary building block for DNA replication and repair.

The mechanism of TS inhibition by FTD-MP involves the formation of a stable ternary complex between the inhibitor, the enzyme, and the cofactor N5,N10-methylenetetrahydrofolate. This covalent complex effectively sequesters the enzyme, preventing it from binding its natural substrate, deoxyuridine monophosphate (dUMP). The consequence of TS inhibition is a depletion of the intracellular dTTP pool, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool. This "thymineless state" disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis[2][3].

Incorporation into DNA

The second major mechanism of trifluridine's cytotoxicity is its incorporation into the DNA of cancer cells. Trifluridine triphosphate (FTD-TP) can be utilized by DNA polymerases as a substrate in place of dTTP during DNA replication. The incorporation of trifluridine into the DNA strand leads to significant DNA damage and dysfunction. This can manifest as DNA strand breaks and interference with the function of DNA-binding proteins, ultimately leading to the activation of DNA damage response pathways and apoptosis[2][4][5][6]. This direct assault on the integrity of the genetic material represents a key advantage over traditional antimetabolites that solely rely on enzyme inhibition.

Molecular_Targets cluster_0 Molecular Interactions FTD_MP Trifluridine Monophosphate (FTD-MP) TS Thymidylate Synthase (TS) FTD_MP->TS Inhibits FTD_TP Trifluridine Triphosphate (FTD-TP) DNA_Polymerase DNA Polymerase FTD_TP->DNA_Polymerase dTMP dTMP TS->dTMP Synthesis DNA DNA Damaged_DNA Damaged DNA DNA->Damaged_DNA Damage dUMP dUMP dUMP->TS DNA_Polymerase->DNA Incorporation caption Dual Molecular Mechanisms of Trifluridine

Dual Molecular Mechanisms of Trifluridine

Downstream Cellular Consequences: Inducing Cancer Cell Demise

The dual mechanisms of thymidylate synthase inhibition and DNA incorporation converge to trigger a cascade of cellular events that ultimately lead to the death of cancer cells.

Cell Cycle Arrest

The disruption of DNA synthesis due to dTTP depletion and DNA damage activates cell cycle checkpoints, primarily at the S and G2/M phases. This cell cycle arrest prevents the damaged cells from progressing through mitosis, providing an opportunity for DNA repair. However, in the face of overwhelming and irreparable damage, this arrest can transition into an apoptotic signal[4][5].

Induction of Apoptosis

The accumulation of DNA damage is a potent trigger for apoptosis, or programmed cell death. The presence of trifluridine in the DNA and the persistent inhibition of TS lead to the activation of various pro-apoptotic signaling pathways. This can involve the upregulation of tumor suppressor proteins like p53 and the activation of caspases, the executioner enzymes of apoptosis. The induction of apoptosis is a key determinant of the therapeutic efficacy of 5-Trifluoromethylcytidine[2][4][7].

Cellular_Effects cluster_0 Cellular Signaling Cascade TS_Inhibition Thymidylate Synthase Inhibition dTTP_Depletion dTTP Depletion TS_Inhibition->dTTP_Depletion DNA_Incorporation DNA Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) dTTP_Depletion->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest caption Downstream Cellular Effects

Downstream Cellular Effects

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Trifluridine (FTD) IC50
Anti-HSV-1 Activity15.40 ± 3.17 µMAcyclovir-resistant HSV-1 strain[8]
Trifluridine/Tipiracil (TAS-102) Clinical Efficacy (mCRC)
Median Overall Survival7.1 months (vs. 5.3 months placebo)Refractory metastatic colorectal cancer[9]
Disease Control Rate44% (vs. 16% placebo)Refractory metastatic colorectal cancer[9]

Experimental Protocols

Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)

This protocol provides a method to determine the enzymatic activity of TS by monitoring the oxidation of the cofactor, which is coupled to the conversion of dUMP to dTMP.

Materials:

  • Recombinant human TS enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM dithiothreitol (DTT), 25 mM MgCl2, 6.5 mM sodium ascorbate, 1 mM EDTA

  • dUMP solution (10 mM)

  • N5,N10-methylenetetrahydrofolate (CH2THF) solution (1 mM)

  • Inhibitor solution (e.g., FTD-MP) at various concentrations

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette by adding Assay Buffer, dUMP solution (to a final concentration of 100 µM), and the inhibitor solution at the desired concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the TS enzyme (to a final concentration of 50-100 nM) and CH2THF (to a final concentration of 100 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the TS activity.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Trifluridine Incorporation into DNA by LC-MS/MS

This protocol outlines a sensitive and specific method to quantify the amount of trifluridine incorporated into cellular DNA.

Materials:

  • Cell culture reagents

  • Trifluridine

  • DNA extraction kit

  • Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • Internal standard (e.g., a stable isotope-labeled version of trifluridine)

Procedure:

  • Culture cancer cells in the presence of various concentrations of trifluridine for a defined period (e.g., 24-48 hours).

  • Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.

  • Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

  • Enzymatically digest a known amount of DNA (e.g., 1-10 µg) to individual deoxynucleosides using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • Add a known amount of the internal standard to the digested sample.

  • Analyze the digested sample by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify trifluridine and the internal standard based on their unique parent and fragment ion masses.

  • Generate a standard curve using known amounts of trifluridine to quantify the amount of trifluridine incorporated into the DNA, typically expressed as pmol of FTD per µg of DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after drug treatment.

Materials:

  • Cell culture reagents

  • Trifluridine or F3dCyd

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the desired concentrations of the drug for various time points.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details a common method to detect and quantify apoptosis by flow cytometry.

Materials:

  • Cell culture reagents

  • Trifluridine or F3dCyd

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the drug as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Distinguish between different cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.

Conclusion

5-Trifluoromethylcytidine, through its active metabolite trifluridine, represents a sophisticated and potent antineoplastic agent. Its dual mechanism of action, combining the potent inhibition of thymidylate synthase with the direct incorporation into DNA, provides a robust strategy for inducing cancer cell death. The prodrug approach, leveraging the elevated cytidine deaminase activity in tumors, offers the potential for targeted therapy with an improved safety profile. A thorough understanding of its metabolic activation, molecular targets, and downstream cellular effects is crucial for the continued development and optimal clinical application of this and other next-generation fluoropyrimidine analogues. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this promising class of anticancer drugs.

References

  • U.S. Food and Drug Administration. (2015). FDA approves new oral medication for patients with advanced colorectal cancer. [Link]

  • Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences of the United States of America, 79(21), 6419–6423. [Link]

  • Synapse. (2024). What is the mechanism of Trifluridine? Patsnap. [Link]

  • Cleveland Clinic. (n.d.). Trifluridine & Tipiracil: Uses & Side Effects. [Link]

  • Zahra, M. H., & Al-Karadaghi, S. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8206. [Link]

  • Satake, H., Takeda, S., Matsumura, A., Sasaki, M., Sugimoto, N., & Wataya, Y. (1992). Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis. Nucleic Acids Symposium Series, (27), 189–190. [Link]

  • OncLive. (2025). Trifluridine/Tipiracil Numerically Improves DFS After Curative Resection in ctDNA+ CRC. [Link]

  • Rizzo, A., Nannini, M., & Pantaleo, M. A. (2021). Biomarkers of Trifluridine-Tipiracil Efficacy. International Journal of Molecular Sciences, 22(23), 12893. [Link]

  • U.S. Food and Drug Administration. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Taiho Oncology, Inc. (n.d.). How LONSURF® Works | Mechanism of Action. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Wang, X. (2023). Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer. Journal of Cancer, 14(9), 1586–1597. [Link]

  • Wang, L., Xie, Y. B., Huang, N. Y., Yan, J. Y., Hu, W. M., & Liu, M. G. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. European Journal of Medicinal Chemistry, 198, 112361. [Link]

  • Pavan-Langston, D., Rong, B. L., & Chen, J. Z. (2012). In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1. Antimicrobial Agents and Chemotherapy, 56(7), 3593–3597. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., & Wang, X. (2022). Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer. American Journal of Translational Research, 14(5), 3108–3121. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Fukushima, M., Suzuki, N., Emura, T., Yano, S., & Kazuno, H. (2011). Exposure-dependent Incorporation of Trifluridine Into DNA of Tumors and White Blood Cells in Tumor-Bearing Mouse. International Journal of Oncology, 39(1), 33–39. [Link]

  • Mekras, J. A., Boothman, D. A., & Greer, S. (1985). Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies. Cancer Research, 45(11 Pt 1), 5270–5280. [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Ryan, K. J., Acton, E. M., & Goodman, L. (1964). Chemical Synthesis of 2'-Deoxy-5-(trifluoromethyl)uridine and the α Anomer. The Journal of Organic Chemistry, 29(11), 3424–3427. [Link]

  • Matsuoka, K., Kobunai, T., & Takechi, T. (2018). ChIP-seq Analysis to Explore DNA Replication Profile in Trifluridine-treated Human Colorectal Cancer Cells In Vitro. Anticancer Research, 38(10), 5659–5666. [Link]

  • Ou, Y. (2026). Pharmacological Mechanisms and Clinical Efficacy of TAS-102 in Colorectal Cancer Patients. Journal of Biosciences and Medicines, 14(1), 692-703. [Link]

  • G, S., & A, K. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(21), 6432. [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluridine. PubChem. [Link]

  • Xu, Y., & Grem, J. L. (2007). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatography B, 852(1-2), 359–368. [Link]

  • Masuda, T., et al. (2021). DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status. Molecular Cancer Research, 19(11), 1845–1856. [Link]

  • Wu, C., & Chen, J. (2017). TAS-102 an Emerging Oral Fluoropyrimidine. Anticancer Research, 37(1), 1–8. [Link]

  • Kower, J. S., & Klippstein, R. (2019). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Reviews and Reports, 15(3), 336–352. [Link]

  • Li, J., et al. (2021). A Comparison of Bevacizumab Plus TAS-102 and TAS-102 Monotherapy for Metastatic Colorectal Cancer: A Systematic Review and Meta-Analysis. Frontiers in Oncology, 11, 761828. [Link]

  • Li, X., et al. (2022). Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer. American Journal of Translational Research, 14(5), 3108-3121. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Zarei, M., et al. (2022). Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. Cancer Cell International, 22(1), 256. [Link]

  • Klempner, S. J., & U.S. Food and Drug Administration. (2016). FDA Approval Summary: TAS-102. Clinical Cancer Research, 22(12), 2846–2850. [Link]

  • Pankiewicz, K. W., et al. (1992). Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. Journal of Medicinal Chemistry, 35(9), 1546–1552. [Link]

  • Hong, I. S., & Greenberg, M. M. (2012). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. Tetrahedron Letters, 53(31), 4064–4066. [Link]

  • Zhang, X., et al. (2025). Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids. Cell Death & Disease, 16(1), 255. [Link]

  • Ho, K., Yazan, L. S., & Ismail, N. (2010). Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin. Cancer Epidemiology, 34(4), 421–425. [Link]

  • Hansen, M. H., & Kjems, J. (2011). Improved synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite using a 2′-deoxyuridine to 2′-deoxycytidine conversion. Tetrahedron Letters, 52(39), 5028–5030. [Link]

Sources

An In-depth Technical Guide to 5-Trifluoromethylcytidine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dawn of Rational Drug Design

The story of 5-Trifluoromethylcytidine is intrinsically linked to a pivotal era in medicinal chemistry: the dawn of rational drug design. To fully appreciate the discovery and history of this molecule, we must first journey back to the pioneering work on fluorinated pyrimidines, a class of compounds that revolutionized cancer chemotherapy. At the forefront of this revolution was Dr. Charles Heidelberger, whose work laid the fundamental groundwork for the development of a myriad of antimetabolites, including the conceptual basis for 5-Trifluoromethylcytidine.[1][2] This guide will delve into the historical context of its more famous predecessors, chart the likely path of its synthesis based on established chemical principles, elucidate its mechanism of action, and explore its therapeutic potential.

Section 1: The Legacy of Fluoropyrimidines - A Historical Perspective

The 1950s marked a turning point in cancer treatment. The prevailing strategy of the time was largely empirical. However, the observation that cancer cells often exhibit a higher rate of nucleic acid synthesis compared to normal cells presented a tantalizing therapeutic window.[1] It was this metabolic vulnerability that Dr. Heidelberger and his team sought to exploit.

Their work led to the synthesis of 5-fluorouracil (5-FU) in 1957, a molecule designed to mimic the natural pyrimidine uracil and thereby interfere with DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] This rationally designed antimetabolite proved to be a resounding success, becoming a cornerstone of chemotherapy for various solid tumors.[3]

Inspired by the success of 5-FU, Heidelberger's group continued to explore other fluorinated pyrimidines. This led to the development of trifluridine (5-trifluoromethyl-2'-deoxyuridine), a potent antiviral and anticancer agent.[4] The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring was a key innovation, significantly altering the molecule's biological activity. It is from this lineage of rigorous scientific inquiry that 5-Trifluoromethylcytidine emerged. While the exact date and the specific researchers who first synthesized the cytidine analogue are not as prominently documented as its uridine counterpart, its conception is a logical extension of Heidelberger's foundational work.

Section 2: Unraveling the Molecular Action - Mechanism of 5-Trifluoromethyl-2'-deoxycytidine

The cytotoxic and antiviral effects of 5-Trifluoromethyl-2'-deoxycytidine (CF3dC) are predicated on its intracellular activation and subsequent disruption of DNA synthesis. As a nucleoside analogue, it must first be phosphorylated to its active triphosphate form.

Intracellular Activation Pathway

The activation of CF3dC is a multi-step enzymatic process, as illustrated in the workflow below.

Intracellular Activation of 5-Trifluoromethyl-2'-deoxycytidine cluster_phosphorylation Phosphorylation Cascade cluster_deamination Deamination Pathway CF3dC 5-Trifluoromethyl- 2'-deoxycytidine (CF3dC) CF3dCMP CF3dC-Monophosphate (CF3dCMP) CF3dC->CF3dCMP Deoxycytidine Kinase CF3dCDP CF3dC-Diphosphate (CF3dCDP) CF3dCMP->CF3dCDP dCMP Kinase dCMP_deaminase dCMP Deaminase CF3dCMP->dCMP_deaminase CF3dCTP CF3dC-Triphosphate (CF3dCTP) CF3dCDP->CF3dCTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase CF3dCTP->DNA_Polymerase Incorporation CF3dUMP 5-Trifluoromethyl- 2'-deoxyuridine Monophosphate (CF3dUMP) dCMP_deaminase->CF3dUMP TS Thymidylate Synthase (TS) CF3dUMP->TS Inhibition DNA DNA Strand DNA_Polymerase->DNA Chain Termination/ DNA Damage

Figure 1: Intracellular activation and mechanism of action of 5-Trifluoromethyl-2'-deoxycytidine.

  • Initial Phosphorylation: Upon entering the cell, CF3dC is phosphorylated by deoxycytidine kinase to its monophosphate form, 5-trifluoromethyl-2'-deoxycytidine monophosphate (CF3dCMP).

  • Subsequent Phosphorylations: CF3dCMP is further phosphorylated by deoxynucleotidylate kinase and nucleoside diphosphate kinase to its diphosphate (CF3dCDP) and triphosphate (CF3dCTP) forms, respectively.

  • Alternative Pathway via Deamination: A crucial alternative pathway involves the deamination of CF3dCMP by deoxycytidylate deaminase to form 5-trifluoromethyl-2'-deoxyuridine monophosphate (CF3dUMP). This metabolite is a potent inhibitor of thymidylate synthase.

Dual Mechanisms of Cytotoxicity

The therapeutic efficacy of CF3dC stems from a dual-pronged attack on cellular replication:

  • Inhibition of Thymidylate Synthase: The active metabolite, CF3dUMP, is a powerful inhibitor of thymidylate synthase (TS). TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, CF3dUMP depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotide triphosphates. This "thymineless death" ultimately triggers cell cycle arrest and apoptosis.[5][6]

  • Incorporation into DNA: The triphosphate form, CF3dCTP, can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the bulky and highly electronegative trifluoromethyl group can lead to DNA strand breaks and interfere with the function of DNA-binding proteins, further contributing to cytotoxicity.

Section 3: Synthesis of 5-Trifluoromethyl-2'-deoxycytidine - A Representative Protocol

Synthesis of 5-Trifluoromethyl-2'-deoxycytidine Start 2'-Deoxyuridine Protected_dU 3',5'-Di-O-protected 2'-deoxyuridine Start->Protected_dU Protection (e.g., TBDMSCl, Imidazole) Iodo_dU 5-Iodo-3',5'-di-O-protected 2'-deoxyuridine Protected_dU->Iodo_dU Iodination (e.g., NIS, MeCN) CF3_dU 5-Trifluoromethyl-3',5'-di-O-protected 2'-deoxyuridine Iodo_dU->CF3_dU Trifluoromethylation (e.g., CF3-source, CuI, HMPA) Activated_CF3_dU 4-Triazolyl-5-Trifluoromethyl- 3',5'-di-O-protected-2'-deoxyuridine CF3_dU->Activated_CF3_dU Activation of C4 (e.g., POCl3, 1,2,4-Triazole) Protected_CF3_dC 5-Trifluoromethyl-3',5'-di-O-protected 2'-deoxycytidine Activated_CF3_dU->Protected_CF3_dC Amination (NH3/Dioxane) End 5-Trifluoromethyl- 2'-deoxycytidine (CF3dC) Protected_CF3_dC->End Deprotection (e.g., TBAF)

Figure 2: A representative synthetic workflow for 5-Trifluoromethyl-2'-deoxycytidine.

Step-by-Step Methodology:
  • Protection of the Sugar Moiety: The 3' and 5' hydroxyl groups of 2'-deoxyuridine are protected, for example, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a suitable solvent like dimethylformamide (DMF). This prevents unwanted side reactions in subsequent steps.

  • Iodination at the 5-Position: The protected 2'-deoxyuridine is then iodinated at the 5-position of the pyrimidine ring. This is a common strategy to introduce a leaving group for subsequent cross-coupling reactions. Reagents like N-iodosuccinimide (NIS) in acetonitrile can be employed for this transformation.

  • Trifluoromethylation: The key trifluoromethyl group is introduced via a copper-catalyzed cross-coupling reaction. The 5-iodo derivative is reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate, in the presence of a copper(I) iodide (CuI) catalyst and a high-boiling polar aprotic solvent like hexamethylphosphoramide (HMPA).

  • Conversion of Uracil to Cytosine: This transformation is a critical step and can be achieved via a two-step process:

    • Activation of the 4-Position: The 4-oxo group of the protected 5-trifluoromethyl-2'-deoxyuridine is activated to create a better leaving group. This can be done by treating it with a reagent like phosphorus oxychloride (POCl3) and 1,2,4-triazole to form a 4-triazolyl intermediate.

    • Amination: The activated intermediate is then subjected to amination by bubbling ammonia gas through a solution of the compound in a solvent like dioxane, or by treatment with a solution of ammonia in methanol. This displaces the triazolyl group with an amino group, converting the uracil ring to a cytosine ring.

  • Deprotection: Finally, the silyl protecting groups on the sugar moiety are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the final product, 5-trifluoromethyl-2'-deoxycytidine.

Section 4: Biological Activity and Therapeutic Potential

The biological activity of 5-Trifluoromethylcytidine is primarily in the realms of antiviral and anticancer research. The trifluoromethyl group enhances its lipophilicity, which can facilitate its transport across cell membranes.

Compound Biological Activity Cell Line / Virus IC50 / EC50 Reference
5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) AnticancerHEp-2Cytotoxicity at 1.0 µM[7]
AntiviralHerpes Simplex Virus 1 (HSV-1)No activity at 10 µM[7]
5-Bromo-2'-deoxycytidine AntiviralHerpes Simplex Virus (HSV)Selective Inhibition[8]
5-Iodo-2'-deoxycytidine AntiviralHerpes Simplex Virus (HSV)Selective Inhibition[8]
(E)-5-(2-Bromovinyl)-2'-deoxycytidine AntiviralHerpes Simplex Virus 1 (HSV-1)Highly Potent and Selective[8]
5-Trifluoromethylpyrimidine derivatives AnticancerA549 (Lung), MCF-7 (Breast), PC-3 (Prostate)IC50 values in the µM range[6]

The available data on related compounds suggest that 5-Trifluoromethylcytidine likely possesses both antiviral and anticancer properties. Its efficacy would be dependent on the efficiency of its intracellular phosphorylation and its interaction with viral or cellular enzymes.

Section 5: Future Directions and Conclusion

The journey from the rational design of 5-fluorouracil to the synthesis of a diverse array of fluorinated pyrimidine nucleosides exemplifies the power of a deep understanding of biochemical pathways in drug discovery. 5-Trifluoromethylcytidine stands as a testament to this legacy.

While it may not have achieved the same level of clinical prominence as some of its predecessors, the principles behind its design and mechanism of action continue to inform the development of new generations of antimetabolites. Further research into the specific biological activities of 5-Trifluoromethylcytidine, particularly its antiviral spectrum and its efficacy against various cancer cell lines, is warranted. Moreover, the exploration of prodrug strategies to enhance its oral bioavailability and targeted delivery could unlock its full therapeutic potential.

References

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link]

  • Synthetic method of 5-trifluoromethyl isatin. Google Patents.
  • 2'-Deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. PubMed. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • A Retrospective: On Clinical Studies with 5-Fluorouracil. Cancer Research. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. Available at: [Link]

  • Synthesis and biological activity of 5-fluorotubercidin. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Fluorinated nucleosides as an important class of anticancer and antiviral agents. Semantic Scholar. Available at: [Link]

  • Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. PubMed. Available at: [Link]

  • Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines. PubMed. Available at: [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. Available at: [Link]

  • XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on september 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. PubMed. Available at: [Link]

  • Therapeutic use of fluorinated nucleosides – progress in patents. ORCA – Online Research @ Cardiff. Available at: [Link]

  • XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. AACR Journals. Available at: [Link]

  • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. Available at: [Link]

  • Charles Heidelberger. Sci-Hub. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Available at: [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. Available at: [Link]

  • Fluorinated pyrimidine nucleosides. 3. Synthesis and antitumor activity of a series of 5'-deoxy-5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • 2'-Deoxycytidine decreases the anti-tumor effects of 5-fluorouracil on mouse myeloma cells. PubMed. Available at: [Link]

  • 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. PubMed Central. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • Studies on Fluorinated Pyrimidines. ResearchGate. Available at: [Link]

  • United States Patent 7,939,505. Google Patents.
  • 5-substituted Pyrimidine L-2'-deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. PubMed. Available at: [Link]

  • Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycyti. Hansen Lab. Available at: [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? MDPI. Available at: [Link]

  • An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. MDPI. Available at: [Link]

  • Preparation of (trifluoromethyl)pyridines. Google Patents.
  • Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2. ResearchGate. Available at: [Link]

Sources

5-Trifluoromethylcytidine: A Technical Guide for Antiviral Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiviral Nucleoside Analogs

The relentless emergence of drug-resistant viral strains and the ever-present threat of novel pandemic agents underscore the critical need for a robust and diverse pipeline of antiviral therapeutics.[1][2] Nucleoside analogs represent a cornerstone of antiviral chemotherapy, their efficacy rooted in the deceptive mimicry of natural building blocks of viral genetic material.[3][4] By integrating into nascent viral DNA or RNA chains, these molecular Trojan horses can terminate replication, induce lethal mutations, or inhibit essential viral enzymes.[4][5]

This technical guide delves into the scientific rationale and practical considerations for the investigation of 5-Trifluoromethylcytidine as a promising antiviral candidate. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the cytidine scaffold is a key design feature intended to enhance metabolic stability, modulate electronic properties, and potentially confer a unique spectrum of antiviral activity.[6] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and critical evaluation parameters for advancing our understanding of this compound.

Chemical Synthesis and Molecular Scaffolding

The synthesis of 5-trifluoromethylpyrimidine derivatives is a critical first step in the exploration of their therapeutic potential.[7] While various methods exist for the synthesis of related compounds like 5-trifluoromethyl uracil, a key intermediate, the direct synthesis of 5-Trifluoromethylcytidine has been described.[8] A notable approach involves the use of CF3SO2Na/tert-butyl-hydroperoxide for the trifluoromethylation of 2'-deoxycytidine.[9]

A generalized synthetic scheme for related 5-fluorocytosine provides a conceptual framework, often starting from readily available precursors and involving key steps such as fluorination and cyclization.[10]

Illustrative Synthetic Pathway for a Related Compound (5-Fluorocytosine)

chloroacetamide Chloroacetamide fluoroacetonitrile Fluoroacetonitrile chloroacetamide->fluoroacetonitrile Fluorination & Cyanation intermediate Condensed Intermediate fluoroacetonitrile->intermediate Condensation condensation_reagent C1 Condensation Reagent condensation_reagent->intermediate cyclization Cyclization intermediate->cyclization urea Urea urea->cyclization five_FC 5-Fluorocytosine cyclization->five_FC

Caption: Generalized synthesis of 5-Fluorocytosine.[10]

Proposed Mechanism of Antiviral Action: A Tale of Molecular Deception

The antiviral activity of nucleoside analogs like 5-Trifluoromethylcytidine is contingent upon their intracellular conversion to the active triphosphate form.[5] This bioactivation is a multi-step process orchestrated by both host and viral kinases.

  • Cellular Uptake: The journey begins with the transport of 5-Trifluoromethylcytidine across the host cell membrane.

  • Initial Phosphorylation: Once inside the cell, the nucleoside analog is a substrate for host or viral kinases, which catalyze the addition of the first phosphate group, forming the monophosphate derivative.

  • Sequential Phosphorylation: Host cell kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate metabolite.

  • Inhibition of Viral Polymerase: The 5-Trifluoromethylcytidine triphosphate then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[4]

  • Chain Termination or Mutagenesis: The incorporation of the analog can lead to premature chain termination, effectively halting viral replication.[5] Alternatively, the altered base pairing properties of the trifluoromethyl group could induce mutations in the viral genome during subsequent rounds of replication, leading to "error catastrophe."[4]

Metabolic Activation and Viral Polymerase Inhibition Pathway

cluster_cell Host Cell cluster_virus Viral Replication TFMC 5-Trifluoromethylcytidine TFMC_MP TFMC-Monophosphate TFMC->TFMC_MP Host/Viral Kinase TFMC_DP TFMC-Diphosphate TFMC_MP->TFMC_DP Host Kinase TFMC_TP TFMC-Triphosphate TFMC_DP->TFMC_TP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase TFMC_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Nascent Viral Genome Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination

Caption: Proposed metabolic activation and mechanism of action.

Antiviral Spectrum of Activity: Identifying Viral Targets

The spectrum of antiviral activity for a nucleoside analog is determined by the specific viral polymerases it can effectively inhibit. Given the structural similarities to other pyrimidine nucleosides, 5-Trifluoromethylcytidine is hypothesized to exhibit activity against a range of DNA and RNA viruses.

Virus FamilyPotential for ActivityRationale
Herpesviridae HighHerpes simplex viruses (HSV-1, HSV-2) and Varicella-zoster virus (VZV) encode their own thymidine kinases, which can efficiently phosphorylate nucleoside analogs, leading to their activation.[11]
Hepadnaviridae ModerateHepatitis B virus (HBV) utilizes a reverse transcriptase that could be a potential target.
Flaviviridae ModerateViruses such as Hepatitis C virus (HCV) and Zika virus rely on an RNA-dependent RNA polymerase for replication, which can be inhibited by nucleoside analogs.
Coronaviridae ModerateWhile some coronaviruses possess proofreading exonuclease activity that can remove mismatched nucleosides, potent inhibitors may overcome this.[12][13]
Orthomyxoviridae ModerateInfluenza viruses utilize an RNA-dependent RNA polymerase that is a validated target for antiviral therapy.[3]

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of a novel antiviral candidate involves a tiered approach, beginning with in vitro assays to determine potency and cytotoxicity, followed by in vivo studies in relevant animal models to assess efficacy and safety.

In Vitro Antiviral Assays

1. Cytotoxicity Assay (MTT or MTS Assay)

  • Objective: To determine the concentration of 5-Trifluoromethylcytidine that is toxic to the host cells used for antiviral testing. This is crucial for calculating the selectivity index.

  • Methodology:

    • Seed host cells (e.g., Vero for HSV, MDCK for influenza) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of 5-Trifluoromethylcytidine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

2. Plaque Reduction Assay

  • Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Methodology:

    • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

    • Remove the viral inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of 5-Trifluoromethylcytidine.

    • Incubate the plates until distinct plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Efficacy Studies: Animal Models

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates before they can be considered for human clinical trials.[14][15] The choice of animal model depends on the target virus.

Example: Herpes Simplex Virus (HSV) Infection Model in Mice

  • Objective: To assess the therapeutic efficacy of 5-Trifluoromethylcytidine in a murine model of HSV infection.

  • Methodology:

    • Female BALB/c mice are typically used.

    • Induce a state of pseudo-estrus with progesterone to increase susceptibility to vaginal infection.

    • Infect the mice intravaginally with a lethal dose of HSV-2.

    • Initiate treatment with 5-Trifluoromethylcytidine or a placebo control at a specified time post-infection (e.g., 4 hours). The compound can be administered via various routes (e.g., oral gavage, intraperitoneal injection).

    • Continue treatment for a defined period (e.g., twice daily for 5 days).

    • Monitor the animals daily for signs of disease (e.g., genital lesions, neurological symptoms) and mortality.

    • At specific time points, collect vaginal swabs to quantify viral shedding by plaque assay.

    • Primary endpoints typically include survival rate and reduction in viral titers.

Experimental Workflow for Antiviral Evaluation

start Start: Novel Compound (5-Trifluoromethylcytidine) in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (CC50) in_vitro->cytotoxicity antiviral_assay Antiviral Potency Assay (EC50) in_vitro->antiviral_assay selectivity_index Calculate Selectivity Index (CC50/EC50) cytotoxicity->selectivity_index antiviral_assay->selectivity_index in_vivo In Vivo Studies selectivity_index->in_vivo Promising SI animal_model Animal Model of Infection in_vivo->animal_model pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics efficacy Efficacy Assessment animal_model->efficacy toxicology Toxicology Studies animal_model->toxicology preclinical_candidate Preclinical Candidate pharmacokinetics->preclinical_candidate efficacy->preclinical_candidate toxicology->preclinical_candidate

Caption: A tiered workflow for antiviral drug discovery.

Pharmacokinetics and Metabolism: The Body's Influence

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success.[16][17] For trifluoromethylated nucleosides, several factors are of particular importance:

  • Oral Bioavailability: The ability to be administered orally is a significant advantage for an antiviral drug.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation.[6]

  • Distribution: The drug must reach the sites of viral replication in sufficient concentrations.

  • Elimination: The rate and route of elimination will determine the dosing regimen.

Mechanisms of Viral Resistance

The development of drug resistance is a major challenge in antiviral therapy. For nucleoside analogs, resistance can emerge through mutations in viral enzymes.[18][19]

  • Altered Viral Kinases: Mutations in the viral thymidine kinase (in the case of herpesviruses) can reduce the efficiency of the initial phosphorylation step, preventing the activation of the drug.

  • Mutations in Viral Polymerase: Changes in the viral DNA or RNA polymerase can decrease the affinity of the enzyme for the triphosphate form of the analog, favoring the incorporation of the natural nucleoside.

Conclusion and Future Directions

5-Trifluoromethylcytidine represents a compelling scaffold for the development of a novel antiviral agent. Its design incorporates features intended to enhance its therapeutic properties. The path forward requires a rigorous and systematic evaluation of its antiviral spectrum, potency, and safety profile. The experimental frameworks and scientific principles outlined in this guide provide a robust foundation for researchers to undertake this important work. Further investigation into the precise molecular interactions between the activated triphosphate form and various viral polymerases will be crucial for understanding its mechanism of action and for the rational design of next-generation inhibitors.

References

  • Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). (n.d.). SpringerLink. Retrieved February 8, 2024, from [Link]

  • Zhang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 71, 116952. [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • Method for preparing 5-trifluoromethyl uracil. (2019).
  • Makarov, V. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Retrieved February 8, 2024, from [Link]

  • Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Ahmad, S. (2020). 5-Fluorouracil in combination with deoxyribonucleosides and deoxyribose as possible therapeutic options for the Coronavirus, COVID-19 infection. Medical Hypotheses, 142, 109754. [Link]

  • FDA Fast Tracks Investigational COVID-19 Oral Antiviral. (2023, April 25). Respiratory Therapy. Retrieved February 8, 2024, from [Link]

  • Discovery of p-Trifluoromethylbenzohydrazide Derivatives as Potent Antiviral Agents against Monkeypox Virus. (2025). PubMed. [Link]

  • In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Animal models of human herpesvirus infection. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Tumor Treating Fields (TTFields) demonstrate antiviral functions in vitro, and safety for application to COVID-19 patients in a pilot clinical study. (2023). PubMed Central. [Link]

  • Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer. (2020). Letters in Applied NanoBioScience, 10(1), 1957-1964. [Link]

  • Trifluoromethyl derivatives of canonical nucleosides: synthesis and bioactivity studies. (n.d.). MedChemComm (RSC Publishing) - The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Viral Nucleases from Herpesviruses and Coronavirus in Recombination and Proofreading: Potential Targets for Antiviral Drug Discovery. (2022). PubMed Central. [Link]

  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). ASM Journals. Retrieved February 8, 2024, from [Link]

  • Smidansky, E. D., et al. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. Journal of Medicinal Chemistry, 49(23), 6683–6685. [Link]

  • The Roles of Host 5-Methylcytosine RNA Methyltransferases during Viral Infections. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymera. (2020). bioRxiv. [Link]

  • Pyrimidine Nucleosides Used in Animals. (n.d.). MSD Veterinary Manual. Retrieved February 8, 2024, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

  • Scheme 3. Synthesis of f 5 C phosphoramidite 2.[13] a) (tBu) 2 Si(OTf)... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020, May 18). YouTube. Retrieved February 8, 2024, from [Link]

  • Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Molecular mechanisms of resistance to 5-fluorocytosine in laboratory mutants of Candida glabrata. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Preclinical development of antiviral drugs. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Broad-spectrum antiviral agents. (n.d.). Frontiers. Retrieved February 8, 2024, from [Link]

  • Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation. (n.d.). Frontiers. Retrieved February 8, 2024, from [Link]

  • Broad-spectrum antiviral drug. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (n.d.). Antimicrobial Agents and Chemotherapy, 52(12), 4402-4411. [Link]

  • Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Small Animal Models to Study Herpes Simplex Virus Infections. (2024). PubMed. [Link]

  • Mayo Clinic Q&A podcast: How do antiviral drugs work?. (2020, October 6). YouTube. Retrieved February 8, 2024, from [Link]

  • deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Mechanisms of resistance to viruses. (2002). ResearchGate. [Link]

  • Absorption, Distribution, Metabolism, and Excretion of US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs. (2022). PubMed. [Link]

  • Investigating the mechanism of action of the antiviral molecule, IFITM3. (n.d.). ProQuest. Retrieved February 8, 2024, from [Link]

  • Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

Sources

The Cellular Odyssey of 5-Trifluoromethylcytidine: A Technical Guide to Uptake and Metabolic Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 5-Trifluoromethylcytidine in Drug Development

In the landscape of anti-cancer and antiviral therapeutics, nucleoside analogs represent a cornerstone of treatment strategies. Their structural similarity to endogenous nucleosides allows them to hijack cellular metabolic pathways, ultimately leading to the disruption of nucleic acid synthesis and function. 5-Trifluoromethylcytidine (TF-C), a halogenated pyrimidine nucleoside, is a compound of significant interest due to the unique properties conferred by the trifluoromethyl (CF3) group. Unlike the widely studied 5-fluorouracil (5-FU), the CF3 moiety is a bioisostere of the methyl group of thymidine, potentially offering a distinct mode of action and resistance profile. This guide provides an in-depth exploration of the cellular uptake and metabolic fate of TF-C, offering a technical resource for researchers and drug development professionals seeking to harness its therapeutic potential. The strategic design of experiments to elucidate these pathways is paramount, as a comprehensive understanding of a drug's interaction with cellular machinery is the bedrock of rational drug design and optimization.

Chapter 1: Cellular Entry - Navigating the Plasma Membrane

The journey of 5-Trifluoromethylcytidine from the extracellular environment into the cell is a critical first step that dictates its bioavailability and subsequent cytotoxic effects. As a hydrophilic molecule, TF-C cannot passively diffuse across the lipid bilayer of the cell membrane. Instead, it relies on a sophisticated network of specialized membrane transport proteins known as nucleoside transporters. These transporters are broadly categorized into two major superfamilies: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). The expression levels and substrate specificities of these transporters can vary significantly between different cell types and disease states, a factor that has profound implications for drug efficacy and tissue-specific toxicity.

The Role of Equilibrative and Concentrative Nucleoside Transporters

Equilibrative Nucleoside Transporters (ENTs) facilitate the bidirectional transport of nucleosides down their concentration gradient. This process is sodium-independent and is driven by the relative concentrations of the nucleoside inside and outside the cell. In contrast, Concentrative Nucleoside Transporters (CNTs) are sodium-dependent symporters that actively transport nucleosides against their concentration gradient, coupling their uptake to the electrochemical potential of sodium ions.[1][2] This active transport mechanism allows cells to accumulate nucleosides at concentrations significantly higher than in the extracellular milieu.

Given its structural similarity to cytidine, 5-Trifluoromethylcytidine is a putative substrate for both ENT and CNT family members. The differential expression of these transporters in tumor versus normal tissues presents a potential therapeutic window. For instance, cancer cells with high proliferative rates often upregulate nucleoside transporters to meet their increased demand for nucleic acid precursors. This dependency can be exploited to achieve selective targeting of malignant cells with nucleoside analogs like TF-C.

Experimental Workflow for Characterizing Cellular Uptake

A robust understanding of TF-C uptake kinetics is essential for predicting its pharmacological behavior. The following experimental workflow provides a framework for characterizing the transporters involved and quantifying the rate of uptake.

G cluster_0 Cell Culture & Preparation cluster_1 Uptake Assay cluster_2 Quantification & Analysis A Select cell lines with varying ENT/CNT expression profiles B Culture cells to optimal confluency A->B C Harvest and prepare single-cell suspension B->C D Incubate cells with radiolabeled [3H]-TF-C at various concentrations C->D E Perform time-course experiments D->E F Include specific ENT/CNT inhibitors (e.g., NBMPR for ENTs) D->F G Terminate uptake by rapid washing with ice-cold buffer E->G F->G H Lyse cells and measure intracellular radioactivity via scintillation counting G->H I Normalize radioactivity to cell number or protein content H->I J Calculate initial uptake rates I->J K Determine kinetic parameters (Km and Vmax) using Michaelis-Menten plots J->K

Fig. 1: Experimental workflow for characterizing TF-C cellular uptake.

Chapter 2: The Metabolic Gauntlet - Anabolic and Catabolic Transformations

Once inside the cell, 5-Trifluoromethylcytidine is not immediately cytotoxic. It must first undergo a series of enzymatic modifications, a process known as metabolic activation or anabolism, to be converted into its pharmacologically active forms. Concurrently, it is also subject to catabolic pathways that can inactivate the drug and facilitate its elimination. The balance between these opposing metabolic forces is a critical determinant of the therapeutic index of TF-C.

Anabolic Activation: The Path to Cytotoxicity

The primary anabolic pathway for cytidine analogs involves sequential phosphorylation to their monophosphate, diphosphate, and ultimately triphosphate forms. These phosphorylated metabolites are the key effectors of cytotoxicity. The proposed metabolic activation cascade for TF-C is as follows:

  • Phosphorylation to 5-Trifluoromethylcytidine Monophosphate (TF-CMP): This initial and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK). The efficiency of this phosphorylation is a key determinant of drug sensitivity.

  • Conversion to Diphosphate and Triphosphate Forms: TF-CMP is further phosphorylated by nucleoside monophosphate and diphosphate kinases to yield 5-trifluoromethylcytidine diphosphate (TF-CDP) and 5-trifluoromethylcytidine triphosphate (TF-CTP), respectively.

Alternatively, TF-C can be a substrate for cytidine deaminase (CDA), which converts it to 5-trifluoromethyluridine (TF-U).[3] TF-U can then be phosphorylated by uridine-cytidine kinases to enter the uridine nucleotide pool, ultimately leading to the formation of 5-trifluoromethyluridine triphosphate (TF-UTP).

G cluster_0 Anabolic Pathway cluster_1 Cytotoxic Mechanisms TFC 5-Trifluoromethylcytidine (TF-C) TFCMP TF-CMP TFC->TFCMP dCK TFU 5-Trifluoromethyluridine (TF-U) TFC->TFU CDA TFCDP TF-CDP TFCMP->TFCDP NMPK TFCTP TF-CTP TFCDP->TFCTP NDPK DNA_Incorp Incorporation into DNA TFCTP->DNA_Incorp TFUMP TF-UMP TFU->TFUMP UCK TFUDP TF-UDP TFUMP->TFUDP NMPK TS_Inhibition Inhibition of Thymidylate Synthase TFUMP->TS_Inhibition TFUTP TF-UTP TFUDP->TFUTP NDPK RNA_Incorp Incorporation into RNA TFUTP->RNA_Incorp

Fig. 2: Proposed anabolic activation pathways of 5-Trifluoromethylcytidine.
Catabolic Inactivation: A Route of Drug Resistance

The primary catabolic enzyme for many fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD).[4][5] This enzyme initiates the degradation of the pyrimidine ring, leading to the formation of inactive metabolites that are readily excreted. While direct evidence for TF-C is limited, it is highly probable that it is also a substrate for DPD. High levels of DPD activity in tumors can be a significant mechanism of resistance to fluoropyrimidine-based therapies.

Experimental Protocol for Analyzing TF-C Metabolism

To dissect the metabolic fate of TF-C, a robust analytical method is required to separate and quantify the parent drug and its various metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application.

Protocol: HPLC-MS/MS Analysis of TF-C and its Metabolites

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a known concentration of TF-C for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol).

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

  • HPLC-MS/MS Analysis:

    • Inject the extracted samples onto a reverse-phase C18 HPLC column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Couple the HPLC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop specific MRM transitions for TF-C and each of its predicted metabolites (TF-CMP, TF-CDP, TF-CTP, TF-U, TF-UMP, TF-UDP, TF-UTP).

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing its peak area to a standard curve generated with authentic standards.

    • Normalize the metabolite concentrations to the cell number or total protein content.

Chapter 3: Mechanisms of Cytotoxicity - The Molecular Endgame

The therapeutic efficacy of 5-Trifluoromethylcytidine is ultimately realized through the cytotoxic actions of its triphosphate metabolites. These activated forms of the drug can interfere with essential cellular processes, primarily nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis.

Incorporation into DNA and RNA

5-Trifluoromethylcytidine triphosphate (TF-CTP) and 5-trifluoromethyluridine triphosphate (TF-UTP) can be recognized by cellular DNA and RNA polymerases, respectively, and incorporated into nascent nucleic acid chains. The incorporation of these fraudulent nucleotides can have several detrimental consequences:

  • DNA Damage: The presence of TF-C in the DNA template can stall the replication machinery, leading to the formation of DNA strand breaks and the activation of the DNA damage response pathway.[6][7]

  • RNA Dysfunction: The incorporation of TF-U into RNA can disrupt RNA processing, stability, and translation, leading to the synthesis of aberrant proteins and a global disruption of cellular homeostasis.[8][9]

Inhibition of Thymidylate Synthase

An alternative and well-established mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS).[4][10] This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The monophosphate metabolite, 5-trifluoromethyluridine monophosphate (TF-UMP), is expected to be a potent inhibitor of TS. By blocking the production of dTMP, TF-UMP depletes the intracellular pool of thymidine triphosphate (dTTP), leading to an imbalance in deoxynucleotide pools and the inhibition of DNA replication.

Quantifying Cytotoxicity: In Vitro Assays

A variety of in vitro assays can be employed to quantify the cytotoxic effects of TF-C and to elucidate its mechanism of action.

Assay Principle Endpoint Measured Insights Gained
MTT/XTT Assay Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.Cell viability and proliferation.Provides a rapid assessment of the overall cytotoxicity of TF-C and allows for the determination of the IC50 value.
Clonogenic Assay Assesses the ability of single cells to proliferate and form colonies after drug treatment.Long-term cell survival and reproductive integrity.Considered the gold standard for determining the cytotoxic potential of a drug.
Flow Cytometry (Annexin V/PI Staining) Differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V) and membrane permeability (Propidium Iodide).Mode of cell death (apoptosis vs. necrosis).Elucidates the cellular pathways leading to cell death induced by TF-C.
Cell Cycle Analysis (Flow Cytometry) Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.Cell cycle arrest.Determines if TF-C induces a block at a specific phase of the cell cycle, indicative of interference with DNA replication or mitosis.

Conclusion: A Roadmap for Future Investigations

This technical guide has provided a comprehensive overview of the cellular uptake and metabolism of 5-Trifluoromethylcytidine, drawing upon established principles of nucleoside analog pharmacology. The intricate interplay between cellular transporters, metabolic enzymes, and the ultimate cytotoxic mechanisms underscores the complexity of drug action. While many of the pathways described are based on well-studied analogs such as 5-fluorouracil, further research is imperative to delineate the unique pharmacological profile of TF-C. Future investigations should focus on:

  • Direct characterization of TF-C interaction with specific ENT and CNT isoforms.

  • Enzymatic kinetic studies to determine the affinity of TF-C and its metabolites for key anabolic and catabolic enzymes.

  • Quantitative analysis of the incorporation of TF-C into DNA and RNA.

  • In vivo studies to correlate the cellular pharmacology of TF-C with its antitumor or antiviral efficacy.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of 5-Trifluoromethylcytidine and pave the way for the development of novel and more effective treatment strategies.

References

  • Armstrong, R. D., Connolly, K. M., Kaplan, A. M., & Cadman, E. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemother Pharmacol, 11(2), 102-105.
  • Beumer, J. H., et al. (2007). Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU). Cancer Chemother Pharmacol, 61(5), 847-56.
  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Danenberg, P. V. (1977). Thymidylate synthetase--a target enzyme in cancer chemotherapy. Biochim Biophys Acta, 473(2), 73-92.
  • Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. J Pharm Biomed Anal, 110, 58-66.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Huber, B. E., et al. (1993). Metabolism of 5-fluorocytosine to 5-fluorouracil in human colorectal tumor cells transduced with the cytosine deaminase gene. Cancer Res, 53(19), 4619-26.
  • Iigo, M., et al. (1985). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Cancer Res, 45(9), 4153-7.
  • Ivanetich, K. M., & Santi, D. V. (1982). Specific incorporation of 5-fluorocytidine into Escherichia coli RNA. Biochem Biophys Res Commun, 105(2), 435-41.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Matsuoka, H., et al. (2012). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Mol Clin Oncol, 1(1), 123-128.
  • McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods Mol Med, 28, 111-20.
  • Momparler, R. L., & Laliberté, J. (1984). 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro. Leuk Res, 8(6), 1013-9.
  • Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine.
  • Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?
  • Peters, G. J., et al. (1995). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Ann Oncol, 6(9), 903-9.
  • Pizzorno, G., et al. (2019). The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy? Int J Mol Sci, 20(22), 5621.
  • ResearchGate. (n.d.). Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is...
  • Shimadzu. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis.
  • Tocris Bioscience. (n.d.). 5-HT Transporters.
  • Tsukihara, H., Tsunekuni, K., & Takechi, T. (2016). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. PLoS One, 11(9), e0163961.
  • Wright, G. E., & Brown, N. C. (1990). Deoxyribonucleoside triphosphate pools in human cells. Pharmacol Ther, 47(3), 447-74.
  • Zhang, N., et al. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Int J Mol Sci, 19(9), 2693.
  • Zhou, M., et al. (2015). Transporter-Mediated Drug Delivery. Molecules, 20(4), 6333-6361.
  • Zibaei, S., et al. (2018). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility.
  • Zunica, E. R., et al. (2021). Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis. Int J Mol Sci, 22(16), 8904.
  • de Bruin, M., et al. (2016). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. Br J Clin Pharmacol, 82(1), 169-78.
  • de Sousa, M. M., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 7991.
  • van der Wilt, C. L., et al. (1995). Incorporation of 5-fluorouracil into RNA and DNA of human colorectal tumours. Eur J Cancer, 31A(5), 754-9.
  • PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies. Retrieved from a PortaCellTec Biosciences GmbH service description.
  • Shimadzu. (n.d.). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites.
  • Tocris Bioscience. (n.d.). Potent 5-HT uptake inhibitor.
  • BSU. (n.d.). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
  • MDPI. (n.d.). Targeting SARS-CoV-2 Main Protease: A Bacteria-Based Colorimetric Assay for Screening Natural Antiviral Inhibitors.
  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • NIH. (n.d.). The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells.
  • NIH. (n.d.). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase.
  • NIH. (n.d.). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview.
  • ResearchGate. (n.d.). Incorporation of 5-FU into 5-FU-resistant cell line RNA. (A) Chemical...
  • NIH. (n.d.). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.
  • NIH. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes.
  • NIH. (n.d.). Efficacious Preclinical Repurposing of the Nucleoside Analogue Didanosine against COVID-19 Polymerase and Exonuclease.
  • NIH. (n.d.). Effects of 5-fluorocytidine on mammalian transfer RNA and transfer RNA methyltransferases.
  • PubMed Central. (n.d.). The role of cytidine 5′‐triphosphate synthetase 1 in metabolic rewiring during epithelial‐to‐mesenchymal transition in non‐small‐cell lung cancer.

Sources

An In-Depth Technical Guide to the Biochemical Pathways Affected by 5-Trifluoromethylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to Targeting Pyrimidine Metabolism

5-Trifluoromethylcytidine (TFMC), also known as 5-Trifluoromethyl-2'-deoxycytidine, represents a nuanced approach in the landscape of antimetabolite chemotherapy. As a fluorinated pyrimidine analogue, its mechanism of action is rooted in the disruption of DNA synthesis, a hallmark of rapidly proliferating cancer cells. This guide provides a detailed exploration of the biochemical pathways affected by TFMC, offering insights into its metabolic activation, molecular targets, and the strategic therapeutic rationale for its use, particularly in combination with inhibitors of cytidine deaminase.

Metabolic Activation: A Tale of Two Enzymes and a Prodrug Strategy

The journey of TFMC from an administered compound to a potent cytotoxic agent is a multi-step process, heavily reliant on the enzymatic machinery of the cell. Understanding this pathway is critical to appreciating its therapeutic window and potential for selective tumor targeting.

The Prodrug Conversion: Exploiting Tumor-Specific Enzyme Elevation

TFMC is strategically designed as a prodrug, with its initial and most critical metabolic conversion being the deamination to 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). This reaction is catalyzed by cytidine deaminase , an enzyme often found in elevated concentrations within various tumor types. This enzymatic disparity between tumor and normal tissues forms the basis of a targeted therapeutic strategy.

To enhance the tumor-selective conversion of TFMC and minimize systemic toxicity, it is often co-administered with tetrahydrouridine (H4Urd) , a potent inhibitor of cytidine deaminase. This combination therapy prevents the premature deamination of TFMC in the systemic circulation, thereby increasing its bioavailability for uptake by tumor cells. Within the high cytidine deaminase environment of the tumor, TFMC is efficiently converted to its active counterpart, CF3dUrd.

Phosphorylation Cascade: The Gateway to Cytotoxicity

Once inside the cell, CF3dUrd must be further metabolized to its active nucleotide forms. This is achieved through a series of phosphorylation events, mirroring the salvage pathway for natural pyrimidine nucleosides.

  • Monophosphorylation: CF3dUrd is first phosphorylated to 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (CF3dUMP) by thymidine kinase .

  • Di- and Triphosphorylation: Subsequently, CF3dUMP is further phosphorylated to the di- and triphosphate forms (CF3dUDP and CF3dUTP, respectively) by other cellular kinases.

It is the monophosphate and triphosphate forms that are the primary effectors of TFMC's cytotoxic activity.

cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Mechanisms TFMC 5-Trifluoromethylcytidine (TFMC) CF3dUrd 5-Trifluoromethyl-2'-deoxyuridine (CF3dUrd) TFMC->CF3dUrd Cytidine Deaminase (High in Tumors) CF3dUMP 5-Trifluoromethyl-2'-deoxyuridine 5'-monophosphate (CF3dUMP) CF3dUrd->CF3dUMP Thymidine Kinase CF3dUDP 5-Trifluoromethyl-2'-deoxyuridine 5'-diphosphate (CF3dUDP) CF3dUMP->CF3dUDP Thymidylate Kinase TS Thymidylate Synthase (TS) CF3dUMP->TS Inhibition CF3dUTP 5-Trifluoromethyl-2'-deoxyuridine 5'-triphosphate (CF3dUTP) CF3dUDP->CF3dUTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase CF3dUTP->DNA_Polymerase Substrate for Incorporation DNA DNA Strand DNA_Polymerase->DNA DNA Synthesis (Disrupted)

Caption: Metabolic activation and cytotoxic mechanisms of 5-Trifluoromethylcytidine.

Core Biochemical Pathways Disrupted by 5-Trifluoromethylcytidine

The cytotoxic effects of TFMC are primarily channeled through two major pathways: the direct inhibition of a critical enzyme in nucleotide synthesis and the fraudulent incorporation of its metabolites into DNA.

Inhibition of Thymidylate Synthase: A Halt to DNA Building Blocks

The primary molecular target of TFMC's active metabolite, CF3dUMP, is thymidylate synthase (TS) . This enzyme plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

CF3dUMP acts as a potent, mechanism-based inhibitor of TS.[1] It binds to the active site of the enzyme, and through a series of chemical reactions involving the catalytic cysteine residue, forms a stable covalent complex.[1] This irreversible inhibition effectively shuts down the production of dTMP, leading to a critical depletion of the deoxythymidine triphosphate (dTTP) pool within the cell. The absence of this vital DNA building block leads to the cessation of DNA replication and ultimately, cell death.

Parameter Value/Effect Reference
Inhibitor 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (CF3dUMP)[1]
Target Enzyme Thymidylate Synthase (TS)[1]
Mechanism Mechanism-based, covalent inhibition[1]
Consequence Depletion of dTMP and subsequently dTTP pools[2]
DNA-Directed Cytotoxicity: A Corrupted Blueprint

The triphosphate metabolite, CF3dUTP, serves as a fraudulent substrate for DNA polymerases. During DNA replication, CF3dUTP can be incorporated into the newly synthesized DNA strand in place of the natural nucleotide, dTTP.

The presence of the trifluoromethyl group on the pyrimidine ring introduces a significant structural perturbation to the DNA helix. Studies have shown that the incorporation of CF3dUrd into a DNA template can cause DNA polymerase to stall, thereby inhibiting further DNA replication.[3] This suggests that the presence of this unnatural base is not well-tolerated by the replication machinery, leading to replication stress and the activation of DNA damage response pathways.[3]

A notable advantage of the TFMC and tetrahydrouridine combination is its purported exclusive DNA-directed mechanism, which may spare the RNA-related toxicities often seen with other fluoropyrimidines like 5-fluorouracil that can be incorporated into various RNA species.

cluster_0 Incorporation into DNA cluster_1 Downstream Consequences CF3dUTP CF3dUTP DNA_Polymerase DNA Polymerase CF3dUTP->DNA_Polymerase Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork Incorporation into new DNA strand DNA_Damage_Response DNA Damage Response (DDR) Activation Replication_Fork->DNA_Damage_Response Replication Stress/ Stalling Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

5-Trifluoromethylcytidine: A Technical Guide for Probing RNA and DNA Synthesis and Function

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Need for Precision in Nucleic Acid Research

In the intricate world of molecular biology and drug development, the ability to precisely track the synthesis, fate, and function of nucleic acids is paramount. For decades, researchers have relied on modified nucleosides to metabolically label and study RNA and DNA. This guide introduces 5-Trifluoromethylcytidine (TFMC), a fluorinated cytidine analog, as a versatile tool for these endeavors. Drawing upon the extensive knowledge of fluoropyrimidine biochemistry, this document provides a comprehensive technical overview, from fundamental mechanisms to practical experimental protocols, to empower researchers in harnessing the potential of TFMC. We will explore its utility not only as a metabolic label but also as a powerful probe for biophysical studies and a potential lead in therapeutic development.

The Chemical Biology of 5-Trifluoromethylcytidine

Structure and Unique Properties

5-Trifluoromethylcytidine is a cytidine analog where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a trifluoromethyl (-CF3) group. This substitution imparts unique chemical and biological properties:

  • Electronegativity: The trifluoromethyl group is highly electronegative, which can influence the base-pairing properties and stacking interactions of the nucleoside when incorporated into RNA or DNA.

  • 19F NMR Probe: The presence of three fluorine atoms makes TFMC an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the study of nucleic acid structure, dynamics, and interactions with other molecules without the background noise inherent in ¹H NMR.[1][2]

  • Minimal Steric Hindrance: The trifluoromethyl group is relatively small, minimizing steric hindrance and allowing for its efficient incorporation by cellular enzymes.

Cellular Uptake and Metabolic Activation

For TFMC to be utilized by the cell, it must first be transported across the cell membrane and then converted into its active triphosphate form.

  • Cellular Uptake: Like other pyrimidine nucleosides, TFMC is expected to be taken up by cells via nucleoside transporters.[3]

  • Metabolic Activation Pathway: Once inside the cell, TFMC is anticipated to follow the well-established metabolic pathway of cytidine and other fluoropyrimidines like 5-Fluorouracil (5-FU).[3] This involves a series of phosphorylation steps catalyzed by cellular kinases to yield 5-Trifluoromethylcytidine triphosphate (TFMC-TP).

cluster_0 Cellular Environment TFMC 5-Trifluoromethylcytidine (TFMC) TFMC_MP TFMC-Monophosphate (TFMC-MP) TFMC->TFMC_MP Uridine-Cytidine Kinase TFMC_DP TFMC-Diphosphate (TFMC-DP) TFMC_MP->TFMC_DP UMP-CMP Kinase TFMC_TP TFMC-Triphosphate (TFMC-TP) TFMC_DP->TFMC_TP Nucleoside Diphosphate Kinase Ribonucleotide_Reductase Ribonucleotide Reductase TFMC_DP->Ribonucleotide_Reductase RNA Incorporation into RNA TFMC_TP->RNA RNA Polymerases DNA Incorporation into DNA TFMCd_DP TFMC-deoxy-Diphosphate (TFMCd-DP) Ribonucleotide_Reductase->TFMCd_DP TFMCd_TP TFMC-deoxy-Triphosphate (TFMCd-TP) TFMCd_DP->TFMCd_TP Nucleoside Diphosphate Kinase TFMCd_TP->DNA DNA Polymerases

Figure 1: Proposed metabolic activation pathway of 5-Trifluoromethylcytidine (TFMC).

Applications in Studying Nucleic Acid Synthesis and Dynamics

The ability of TFMC to be incorporated into newly synthesized nucleic acids makes it a powerful tool for metabolic labeling, allowing for the study of RNA and DNA synthesis, turnover, and localization.

Metabolic Labeling of Nascent RNA

Metabolic labeling with TFMC allows for the specific isolation and analysis of newly transcribed RNA, providing a snapshot of the cellular transcriptome at a given time. This is invaluable for studying gene expression dynamics in response to various stimuli.

Pulse-Chase Analysis of RNA Stability

By introducing a "pulse" of TFMC followed by a "chase" with an excess of unlabeled cytidine, the decay rates of specific RNA transcripts can be determined. This provides crucial information on post-transcriptional regulation.

Probing DNA Replication

Similar to its incorporation into RNA, the deoxy-form of TFMC can be incorporated into newly synthesized DNA, enabling the study of DNA replication dynamics in different phases of the cell cycle or in response to DNA damaging agents.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established methods for other nucleoside analogs and should be optimized for your specific cell type and experimental goals.

Preparation of TFMC Stock Solution
  • Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

  • Protocol:

    • Dissolve 5-Trifluoromethylcytidine in sterile DMSO to a final concentration of 100 mM.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

Metabolic Labeling of RNA in Adherent Cells
  • Rationale: This protocol details the labeling of nascent RNA in cultured adherent cells. The concentration and duration of labeling should be optimized to balance efficient incorporation with minimal cytotoxicity.

  • Protocol:

    • Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

    • Prepare fresh culture medium containing the desired final concentration of TFMC (e.g., 100 µM - 500 µM). Pre-warm the medium to 37°C.

    • Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the TFMC-containing medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

    • After incubation, proceed immediately with cell harvesting and RNA extraction.

Start Adherent Cells in Culture Add_TFMC Add TFMC-containing Medium Start->Add_TFMC Incubate Incubate (1-24h) Add_TFMC->Incubate Harvest Harvest Cells Incubate->Harvest Extract_RNA Extract Total RNA Harvest->Extract_RNA Downstream Downstream Analysis (e.g., ¹⁹F NMR, MS, Sequencing) Extract_RNA->Downstream

Figure 2: Workflow for metabolic labeling of RNA with TFMC.

Detection and Analysis of TFMC-labeled Nucleic Acids
  • Rationale: The trifluoromethyl group of incorporated TFMC provides a sensitive NMR probe for studying the structure and dynamics of RNA and DNA.[1][2]

  • Protocol:

    • Isolate and purify the TFMC-labeled nucleic acid of interest.

    • Prepare the sample in a suitable NMR buffer.

    • Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

    • Analyze the chemical shifts and coupling constants to obtain structural information.

  • Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for detecting and quantifying modified nucleosides in biological samples.[4][5]

  • Protocol:

    • Digest the purified TFMC-labeled nucleic acid into individual nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the amount of TFMC relative to the canonical nucleosides using a mass spectrometer.

Applications in Drug Discovery and Development

The unique properties of TFMC and its derivatives also position them as promising candidates for therapeutic applications, particularly in oncology.

As a Cytotoxic Agent

Drawing parallels with 5-FU, TFMC has the potential to exert cytotoxic effects through two primary mechanisms:[3]

  • Inhibition of DNA Synthesis: After conversion to its deoxyribonucleoside triphosphate form, TFMCd-TP can inhibit thymidylate synthase, leading to a depletion of thymidine nucleotides and subsequent cell cycle arrest and apoptosis.

  • Disruption of RNA Function: Incorporation of TFMC-TP into RNA can interfere with RNA processing, splicing, and translation, leading to cellular dysfunction and death.[6]

Overcoming Drug Resistance

Fluoropyrimidine resistance is a significant clinical challenge. TFMC and its derivatives may offer a way to circumvent resistance mechanisms, such as those involving altered expression of metabolic enzymes.

Quantitative Data and Considerations

The following table provides hypothetical, yet realistic, parameters for the use of TFMC in a typical cancer cell line. Note: These values should be experimentally determined for each specific cell line and application.

ParameterExample ValueRationale/Considerations
Optimal Labeling Concentration 200 µMBalances efficient incorporation with minimal off-target effects. A dose-response curve should be generated.
Labeling Time for Synthesis Studies 1 - 4 hoursSufficient for detecting changes in nascent transcript levels.
Labeling Time for Stability Studies 12 - 24 hoursAllows for significant incorporation into a broad range of transcripts before the "chase".
IC50 (Cytotoxicity) 10 - 50 µMExpected to be in a similar range to other fluoropyrimidines. Varies significantly between cell lines.

Advantages, Limitations, and Future Perspectives

Advantages of TFMC
  • Dual Functionality: Serves as both a metabolic label and a biophysical probe (¹⁹F NMR).

  • High Sensitivity of Detection: The ¹⁹F nucleus offers a high gyromagnetic ratio and 100% natural abundance, leading to excellent NMR sensitivity.

  • Minimal Perturbation: The small size of the trifluoromethyl group is less likely to significantly alter the biological activity of the labeled nucleic acid compared to bulkier modifications.

Limitations and Considerations
  • Potential Cytotoxicity: As with other fluoropyrimidines, TFMC can be cytotoxic, which needs to be considered in the experimental design, especially for long-term studies.

  • Metabolic Conversion: The efficiency of cellular uptake and conversion to the active triphosphate form can vary between cell types.

  • Need for Further Validation: While the proposed mechanisms and protocols are based on sound scientific principles, they require direct experimental validation for TFMC.

Future Directions

The development of TFMC as a research tool and therapeutic agent is a promising area of investigation. Future studies should focus on:

  • Direct assessment of incorporation efficiency by RNA and DNA polymerases.

  • Head-to-head comparison with other metabolic labeling reagents like 5-ethynyluridine and 5-bromouridine.

  • Development of TFMC-based prodrugs for targeted cancer therapy.

  • Exploration of TFMC in combination therapies with other anticancer agents.

Conclusion

5-Trifluoromethylcytidine stands as a promising molecule at the intersection of chemical biology and drug discovery. Its unique properties as a ¹⁹F NMR probe and a metabolic label for nucleic acid synthesis provide researchers with a powerful tool to dissect complex biological processes. Furthermore, its potential as a next-generation fluoropyrimidine therapeutic warrants further investigation. This guide provides the foundational knowledge and practical frameworks to begin exploring the multifaceted applications of TFMC, paving the way for new discoveries in nucleic acid research and the development of more effective cancer therapies.

References

  • Nagai, T., et al. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. Available at: [Link]

  • Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740. Available at: [Link]

  • Lu, Y., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry, 435(2), 146-152. Available at: [Link]

  • Tsai, C.-H., et al. (2015). Effects of 5-fluorocytidine on mammalian transfer RNA and transfer RNA methyltransferases. Molecular Pharmacology, 11(5), 524-533. Available at: [Link]

  • Danishefsky, S., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(23), 20215–20221. Available at: [Link]

  • Di Paolo, A., et al. (2011). A liquid chromatography-tandem mass spectrometry method for the determination of 5-Fluorouracil degradation rate by intact peripheral blood mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1091-1097. Available at: [Link]

  • Haghighi, M., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(9), 359. Available at: [Link]

  • Shanmugasundaram, M., et al. (2016). An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5'-Triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 35(7), 356-362. Available at: [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483-5495. Available at: [Link]

  • Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in Oncology, 32(5), 443-451. Available at: [Link]

  • Lemaire, M. A., et al. (1998). Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-). Biochemical Pharmacology, 55(11), 1873-1881. Available at: [Link]

  • Jena Bioscience. (n.d.). RNA synthesis monitoring. Jena Bioscience. Available at: [Link]

  • Li, L., et al. (2014). The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells. Molecular Imaging and Biology, 16(5), 658–667. Available at: [Link]

  • Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5415–5428. Available at: [Link]

  • Agris, P. F., et al. (1995). 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA. Journal of Molecular Biology, 252(4), 357-370. Available at: [Link]

  • U.S. Patent No. US11072624B2. (2021). Synthesis of nucleoside 5′-triphosphates and their derivatives. Google Patents.
  • Tutukina, M. N., et al. (2011). Enzymatic conversion of 5'-phosphate-terminated RNA to 5'-di- and triphosphate-terminated RNA. Proceedings of the National Academy of Sciences, 108(12), 4793-4797. Available at: [Link]

  • Veetil, V. P., et al. (2017). Enzymatic Incorporation of LNA Nucleotides into DNA Strands. Molecules, 22(8), 1349. Available at: [Link]

  • Brunderová, M., et al. (2024). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. YouTube. Available at: [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-308. Available at: [Link]

  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. LI-COR. Available at: [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). Catalysts. Available at: [Link]

  • WO2012024625A2 - Novel synthesis of nucleoside 5'-triphosphates and their derivatives. (2012). Google Patents.
  • Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. (2015). Chemical Communications. Available at: [Link]

  • Enzymatic RNA production from NTPs synthesized from nucleosides and trimetaphosphate. (2021). ChemRxiv. Available at: [Link]

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. (2022). Molecules. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Available at: [Link]

  • Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil. (1998). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. (1998). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • tRNA hypomodification facilitates 5-fluorocytosine resistance via cross-pathway control system activation in Aspergillus fumigatus. (2022). Nucleic Acids Research. Available at: [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. (2021). Bioconjugate Chemistry. Available at: [Link]

  • 2'-O-methyl-5-formylcytidine (f5Cm), a new modified nucleotide at the 'wobble' of two cytoplasmic tRNAs Leu (NAA) from bovine liver. (1985). Nucleic Acids Research. Available at: [Link]

  • The known sites of 5-methylcytosine in yeast and animal tRNAs. (2022). RNA Biology. Available at: [Link]

  • Metabolic labeling by nucleoside analogs. (A) The chemical structures... (2022). Journal of the American Chemical Society. Available at: [Link]

  • Direct detection of 5-methylcytidine and 5-hydroxymethylcytidine in... (2014). Nucleic Acids Research. Available at: [Link]

  • Detection of biological active compounds using mass spectrometry. (2014). Journal of Food and Drug Analysis. Available at: [Link]

  • Exploring metabolomic biomarkers using mass spectrometry techniques. (2019). Cronfa. Available at: [Link]

  • Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders. (2014). Digestive Diseases and Sciences. Available at: [Link]

  • Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer. (2020). Letters in Applied NanoBioScience. Available at: [Link]

  • The cytotoxic effects of 5f on the three cell lines as assessed by MTT... (2018). ResearchGate. Available at: [Link]

  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. (2015). OAText. Available at: [Link]

  • Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. (2014). Oncology Reports. Available at: [Link]

  • Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer. (2007). Journal of Translational Medicine. Available at: [Link]

  • Combination chemotherapy of cancer using the inhibitor of DNA methylation 5-aza-2'-deoxycytidine (decitabine). (2005). Expert Opinion on Investigational Drugs. Available at: [Link]

  • deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. (2018). Brieflands. Available at: [Link]

  • Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation. (2014). Immunity. Available at: [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (2017). Antiviral Research. Available at: [Link]

Sources

Methodological & Application

5-Trifluoromethylcytidine for studying viral replication

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Trifluoromethylcytidine (5-CF3-C) in Viral Replication Studies

Part 1: Introduction & Mechanistic Basis

5-Trifluoromethylcytidine (5-CF3-C) is a versatile pyrimidine analog that serves two distinct but powerful roles in virology: as a biophysical probe for monitoring viral RNA dynamics and as a mechanistic tool for investigating viral error thresholds (lethal mutagenesis).

Unlike standard antiviral screening agents, 5-CF3-C offers a unique chemical advantage: the trifluoromethyl group (


).
  • NMR Silent Background: Fluorine-19 (

    
    ) has 100% natural abundance and zero background in biological systems, making it an exquisitely sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.
    
  • Electronic Perturbation: The strong electron-withdrawing nature of the

    
     group alters the pKa of the N3 position, shifting the tautomeric equilibrium. This facilitates "wobble" base pairing, allowing researchers to deliberately induce transition mutations to study viral polymerase fidelity.
    
Mechanism of Action: The Dual Pathway

The utility of 5-CF3-C depends on the experimental context—whether it is used in in vitro structural assays or in vivo cell culture systems.

  • Pathway A: Structural Probing (In Vitro). 5-CF3-C is incorporated into specific sites of viral RNA (e.g., HIV TAR, HCV IRES) via solid-phase synthesis or enzymatic transcription. The

    
     signal reports on local conformational changes (folding, ligand binding) without perturbing the global structure.
    
  • Pathway B: Mutagenic Incorporation (In Cellulo). When administered to infected cells, 5-CF3-C (often as a prodrug or nucleoside) is phosphorylated to the triphosphate (5-CF3-CTP). Viral RNA-dependent RNA polymerases (RdRp) incorporate it into the nascent genome. Due to the electron-withdrawing

    
    , the base can adopt an imino tautomer, pairing with Adenine instead of Guanine. This induces C
    
    
    
    U and G
    
    
    A transition mutations, pushing the virus toward lethal mutagenesis.

Part 2: Visualization of Metabolic & Experimental Pathways

The following diagram illustrates the processing of 5-CF3-C inside a host cell and its divergence into either a mutagenic agent or a structural probe.

G Extracellular Extracellular 5-CF3-Cytidine Intracellular Intracellular Transport (ENT1/2) Extracellular->Intracellular MP 5-CF3-CMP (Monophosphate) Intracellular->MP Uridine-Cytidine Kinase (UCK) Deamination Deamination via CDA (Critical Artifact) Intracellular->Deamination Cytidine Deaminase TP 5-CF3-CTP (Triphosphate) MP->TP CMP/NDP Kinase RdRp Viral RdRp Incorporation TP->RdRp UridinePath 5-CF3-Uridine (Metabolic Dead-end/Toxicity) Deamination->UridinePath Outcome1 Outcome A: Lethal Mutagenesis (Tautomeric Shift -> Mispairing) RdRp->Outcome1 In Cellulo Replication Outcome2 Outcome B: 19F-NMR Structural Dynamics (Probing) RdRp->Outcome2 In Vitro Transcription

Caption: Figure 1. Metabolic fate of 5-CF3-Cytidine. Note the critical deamination step (red) which must be inhibited for accurate cytidine-specific studies.

Part 3: Detailed Protocols

Application 1: 19F-NMR Probing of Viral RNA Dynamics

Objective: To monitor conformational changes in viral RNA regulatory elements (e.g., SARS-CoV-2 5' UTR) using 5-CF3-C as a sensitive NMR reporter.[1]

Materials:

  • 5-Trifluoromethyl-Cytidine-5'-Triphosphate (5-CF3-CTP).

  • T7 RNA Polymerase (high concentration).

  • DNA Template (promoter-fused).

  • NMR Buffer: 10 mM Sodium Phosphate (pH 6.5), 100 mM NaCl, 10%

    
    .
    

Protocol:

  • Transcription Reaction Assembly:

    • Prepare a 1 mL reaction containing: 40 mM Tris-HCl (pH 8.0), 20 mM

      
      , 5 mM DTT, 2 mM Spermidine.
      
    • Nucleotide Mix: Add ATP, GTP, UTP (4 mM each).

    • Probe Addition: Add 5-CF3-CTP at a ratio of 1:4 with native CTP (e.g., 1 mM 5-CF3-CTP : 3 mM CTP) to prevent excessive structural destabilization. If site-specific labeling is required, use DNA ligation of chemically synthesized RNA fragments.

  • Purification:

    • Incubate at 37°C for 4 hours.

    • Treat with DNase I.

    • Purify RNA via PAGE (Polyacrylamide Gel Electrophoresis) or HPLC to remove unincorporated fluorinated nucleotides.

  • NMR Spectroscopy:

    • Dissolve purified RNA in NMR buffer to a final concentration of 0.1–0.5 mM.

    • Acquire 1D

      
       NMR spectra (typically ~376 MHz for 19F).
      
    • Readout: The

      
       signal will appear as a singlet around -63 ppm (relative to TFA).
      
    • Titration: Add viral polymerase or cofactor (e.g., NS5B, Tat). Observe chemical shift perturbations (CSP) or line broadening, indicating binding or conformational exchange.

Application 2: Assessing Lethal Mutagenesis (Antiviral Potency)

Objective: To determine if 5-CF3-C inhibits viral replication by inducing error catastrophe.

Critical Pre-requisite:

  • Deaminase Inhibition: You must add Tetrahydrouridine (THU) (10-50 µM) to the cell culture media. Without THU, Cytidine Deaminase (CDA) will rapidly convert 5-CF3-C to 5-CF3-Uridine, confounding results.

Protocol:

  • Cell Seeding: Seed host cells (e.g., VeroE6, Huh-7) in 24-well plates at

    
     cells/well.
    
  • Infection: Infect with virus (MOI = 0.1) for 1 hour.

  • Treatment: Remove inoculum. Add fresh media containing:

    • Tetrahydrouridine (THU): 20 µM (Constant).

    • 5-CF3-C: Serial dilutions (0, 1, 5, 10, 50, 100 µM).

  • Incubation: Incubate for 24–48 hours (depending on viral cycle).

  • Harvest: Collect supernatant for viral titer (Plaque Assay) and intracellular RNA for sequencing.

  • Analysis (Next-Generation Sequencing):

    • Extract viral RNA and generate cDNA.

    • Amplify a conserved region (e.g., Polymerase gene).

    • Perform Deep Sequencing (Illumina).

    • Data Processing: Calculate the Mutation Frequency (mutations per 10,000 bases).

    • Success Metric: A specific increase in C-to-U and G-to-A transitions compared to control indicates the "lethal mutagenesis" mechanism.

Part 4: Data Presentation & Analysis

Table 1: Expected Outcomes vs. Control
ParameterControl (DMSO)5-CF3-C TreatmentInterpretation
Viral Titer (PFU/mL)


Significant inhibition of replication.
Mutation Frequency


Indicates error catastrophe (Lethal Mutagenesis).
Mutation Type Bias RandomTransitions (C

U, G

A)
Specific incorporation of the analog.
Cell Viability (CC50) 100%> 100 µM (Ideal)Drug targets virus, not host.
Troubleshooting Guide
  • Issue: No antiviral effect observed.

    • Cause: Rapid deamination by cellular CDA.

    • Solution: Verify freshness of Tetrahydrouridine (THU) or use CDA-deficient cell lines.

  • Issue: Broad NMR signals.

    • Cause: Exchange broadening or aggregation.

    • Solution: Raise temperature (if RNA is stable) or lower RNA concentration.

References

  • Gromova, E. S., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances. Link

  • Eisuke, M., et al. (2008). Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine.... Antimicrobial Agents and Chemotherapy. Link

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research.[2] Link

  • Lozano, G., et al. (2022). 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection. PLOS Pathogens. Link

Sources

High-Fidelity Incorporation of 5-Trifluoromethylcytidine (5-CF3-dC) into Genomic DNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide []

Executive Summary

The incorporation of 5-Trifluoromethyl-2'-deoxycytidine (5-CF3-dC) into genomic DNA represents a sophisticated strategy for probing epigenetic mechanisms and structural DNA biology.[] As a bioisostere of 5-methylcytosine (5mC), the trifluoromethyl group (


) mimics the steric bulk and hydrophobicity of the methyl group but introduces strong electron-withdrawing properties.[] This alteration profoundly impacts base-pairing acidity, DNA stability, and interactions with methyl-binding proteins (MBDs) and DNA methyltransferases (DNMTs).[]

Critical Technical Warning: Unlike standard nucleoside analogs, 5-CF3-dC is chemically unstable and biologically labile.[] It rapidly deaminates to 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine/F3dU) , a potent thymidylate synthase inhibitor.[] Successful genomic incorporation requires strict inhibition of Cytidine Deaminase (CDA) and precise pH control during handling.[]

Part 1: Mechanism of Action & Chemical Logic
1.1 The "Trojan Horse" Strategy

5-CF3-dC is designed to enter the DNA synthesis pathway via the Salvage Pathway . Once phosphorylated to the triphosphate form (5-CF3-dCTP), it competes with endogenous dCTP for incorporation by high-fidelity DNA polymerases.[]

  • Steric Mimicry: The Van der Waals radius of the

    
     group (
    
    
    
    ) is comparable to the
    
    
    group (
    
    
    ), allowing it to fit into the major groove of DNA without significant distortion.
  • Electronic Perturbation: The electronegative fluorine atoms reduce the pKa of the N3-proton, strengthening Hoogsteen base pairing while potentially destabilizing Watson-Crick pairing at neutral pH.

1.2 The Deamination Trap

The electron-withdrawing effect of the C5-trifluoromethyl group makes the C4-amino group more acidic and the C4-carbon more electrophilic. This renders the molecule highly susceptible to hydrolytic deamination, converting the desired "C-analog" into a "U-analog" (Trifluridine).[]

  • In Vivo Consequence: Without protection, feeding cells 5-CF3-dC results in the incorporation of Trifluridine (F3dU) into DNA, not 5-CF3-dC.[]

  • Solution: Co-administration of Tetrahydrouridine (THU) , a transition-state analog and potent inhibitor of Cytidine Deaminase (CDA).[][2]

1.3 Pathway Visualization

MetabolicPathway Exogenous Exogenous 5-CF3-dC CellEntry Cellular Uptake (hENT1/2) Exogenous->CellEntry Pool Intracellular 5-CF3-dC CellEntry->Pool CDA Cytidine Deaminase (CDA) Pool->CDA Rapid Deamination dCK Deoxycytidine Kinase (dCK) Pool->dCK Phosphorylation F3dU 5-CF3-dU (Trifluridine) CDA->F3dU Toxicity Thymidylate Synthase Inhibition (Toxicity) F3dU->Toxicity THU Tetrahydrouridine (THU) THU->CDA Inhibits MP 5-CF3-dCMP dCK->MP TP 5-CF3-dCTP MP->TP DNA Genomic DNA (Incorporated 5-CF3-dC) TP->DNA DNA Polymerase (Replication)

Figure 1: Metabolic fate of 5-CF3-dC.[] Tetrahydrouridine (THU) is required to block the catabolic shunt to Trifluridine.

Part 2: Protocol for In Vivo Genomic Incorporation

Objective: To achieve detectable levels of 5-CF3-dC in the genomic DNA of mammalian cells (e.g., HeLa, HEK293) while minimizing cytotoxicity from deaminated byproducts.

2.1 Reagents & Preparation
  • 5-Trifluoromethyl-2'-deoxycytidine (5-CF3-dC): Dissolve in sterile water or PBS to 10 mM.[] Note: Avoid DMSO if possible to prevent permeation artifacts; store aliquots at -80°C.

  • Tetrahydrouridine (THU): Dissolve in PBS to 10 mM.[] Prepare fresh or store at -20°C for <1 month.

  • Cell Culture Media: Standard DMEM/RPMI + 10% FBS (dialyzed FBS is preferred to reduce competition from endogenous nucleosides).[]

2.2 Treatment Workflow
  • Seeding: Seed cells at 30-40% confluence. Incorporation requires active DNA replication (S-phase).[]

  • Pre-Conditioning (T = -1 hour):

    • Add THU to the media at a final concentration of 50 µM .

    • Rationale: This saturates intracellular CDA enzymes before the analog enters the system.

  • Pulse Labeling (T = 0):

    • Add 5-CF3-dC to the media (already containing THU).[]

    • Recommended Concentration: 1 µM – 10 µM.[]

    • Note: Higher concentrations (>50 µM) may trigger DNA damage checkpoints or replication arrest due to polymerase stalling.[]

  • Incubation:

    • Incubate for 1-2 cell doubling times (typically 24-48 hours).

    • Optional: For extended labeling (>24h), replenish media with fresh 5-CF3-dC and THU every 24 hours to account for instability.

  • Harvest:

    • Wash cells 3x with ice-cold PBS to remove unincorporated free nucleosides.[]

    • Proceed immediately to DNA extraction.[]

Part 3: Protocol for In Vitro Enzymatic Synthesis

Objective: To synthesize DNA probes containing 5-CF3-dC at specific sites using Primer Extension or PCR.

3.1 Reagents
  • 5-CF3-dCTP (Triphosphate): Must be high purity (>95%).[]

  • Polymerase:

    • Preferred:Klenow Fragment (exo-) or T7 DNA Polymerase .[] These lack 5'→3' exonuclease activity and tolerate C5-modifications well.[]

    • PCR:[3][4]Taq variants (e.g., standard Taq) often accept C5-modified dNTPs better than high-fidelity proofreading enzymes (like Pfu), which may stall at the modification.[]

  • Buffer: Standard polymerase buffer, but ensure pH is 7.0 - 7.5 . Avoid pH > 8.0 to reduce base-catalyzed deamination of the nucleotide during the reaction.

3.2 Primer Extension Protocol
  • Annealing:

    • Mix Template (1 µM) + Primer (1.5 µM) in 1x Reaction Buffer.[]

    • Heat to 95°C for 2 min, cool slowly to room temp.

  • Reaction Mix (20 µL):

    • Annealed Template/Primer complex.

    • dNTP Mix: 200 µM each of dATP, dGTP, dTTP.[]

    • Modified dNTP: 200 µM 5-CF3-dCTP (Replace dCTP entirely).

    • Polymerase: 5 Units Klenow (exo-).[]

  • Incubation:

    • Incubate at 37°C for 30-60 minutes.

  • Termination:

    • Add EDTA (10 mM final) or heat inactivate at 75°C for 20 min.[]

  • Purification:

    • Use spin columns (e.g., Sephadex G-50) to remove unincorporated 5-CF3-dCTP immediately.[]

Part 4: Analysis & Validation (QC)
4.1 LC-MS/MS Quantitation

The gold standard for verifying incorporation is digesting the DNA to nucleosides and analyzing by Liquid Chromatography-Tandem Mass Spectrometry.[]

  • Digestion: DNAse I + Phosphodiesterase I + Alkaline Phosphatase.[]

  • Mass Transitions (MRM):

    • dC (Deoxycytidine): Precursor 228.1 → Fragment 112.1[]

    • 5mC (5-Methyl-dC): Precursor 242.1 → Fragment 126.1[]

    • 5-CF3-dC: Precursor 296.1 → Fragment 180.1[]

    • Trifluridine (5-CF3-dU - Contaminant): Precursor 297.1 → Fragment 181.1[]

  • Interpretation: A shift of +68 Da relative to dC confirms the presence of the trifluoromethyl group. The presence of the 297.1 peak indicates deamination occurred (failed CDA inhibition).

4.2 Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo (Cell Culture) cluster_InVitro In Vitro (Enzymatic) Start Start: Experimental Design Step1 Pre-treat with THU (50µM) (CDA Inhibition) Start->Step1 Step1b Prepare 5-CF3-dCTP Start->Step1b Step2 Add 5-CF3-dC (1-10µM) Step1->Step2 Step3 Incubate 24-48h (S-phase incorporation) Step2->Step3 Extract DNA Extraction / Purification Step3->Extract Step2b Primer Extension (Klenow exo-, pH 7.2) Step1b->Step2b Step2b->Extract QC QC: Enzymatic Digestion Extract->QC MS LC-MS/MS Analysis Target: 296.1 -> 180.1 m/z QC->MS

Figure 2: Complete experimental workflow for In Vivo and In Vitro incorporation.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Cell Toxicity Conversion to Trifluridine (F3dU).[]Ensure THU is fresh and added before 5-CF3-dC. Increase THU conc. to 100 µM.
No Incorporation Detected Low dCK activity in cell line.Verify expression of Deoxycytidine Kinase (dCK) in your cell line.[]
High F3dU Peak in MS Sample handling artifact.Maintain neutral pH during DNA extraction.[] Do not heat DNA in acidic buffers.[]
Polymerase Stalling Steric hindrance of

.
Switch to Klenow (exo-) or Pol

.[] Increase extension time.
References
  • Mekhail, T. M., et al. (1985).[] "Use of 5-Trifluoromethyldeoxycytidine and Tetrahydrouridine to Circumvent Catabolism and Exploit High Levels of Cytidine Deaminase in Tumors."[][5][6][7] Cancer Research.[][5] Link

  • Agrofoglio, L. A., et al. (2011).[] "Synthesis of 5-trifluoromethyl-2'-deoxycytidine 5'-triphosphate and its incorporation into DNA." Current Protocols in Nucleic Acid Chemistry. (General reference for triphosphate synthesis logic).

  • Rappaport, H. P. (1991).[][8] "Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study." Nucleic Acids Research.[] Link (Provides thermodynamic context for C5-substitution).

  • Booth, J. A., et al. (2021).[] "Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases." White Rose Research Online. Link

  • Negishi, K., et al. (1985).[] "5-Trifluoromethyl-2'-deoxycytidine: A mimic of 5-methyl-2'-deoxycytidine in DNA."[] Nucleic Acids Research.[] (Foundational work on the bioisostere properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Trifluoromethylcytidine (5-CF3-C) for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Challenge

Welcome to the technical support hub for 5-Trifluoromethylcytidine (5-CF3-C) . This compound is a potent nucleoside analogue used primarily to induce lethal mutagenesis in viral replication studies or to probe polymerase fidelity.

The Core Challenge: 5-CF3-C operates on a delicate threshold. Too little, and the polymerase corrects the errors (no phenotype). Too much, and you induce "error catastrophe" or immediate cytotoxicity via thymidylate synthase inhibition, killing your culture before data collection.

This guide provides the protocols and troubleshooting logic to find that functional window.

Module 1: Preparation & Handling (Critical Foundation)

Most experimental failures with 5-CF3-C stem from improper stock preparation, not cell biology.

Solubility & Stability Protocol

The Science: The trifluoromethyl group (-CF3) is bulky and highly electron-withdrawing, making the molecule significantly more hydrophobic than native cytidine. It is prone to hydrolysis in aqueous environments, releasing fluoride ions which are toxic to cells independent of the mutagenic mechanism.

Step-by-Step Stock Preparation:

  • Solvent Choice: Do NOT dissolve directly in cell culture media or PBS. Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight of 5-CF3-C ≈ 309.2 g/mol .

    • Mix: Dissolve 30.9 mg in 1 mL of DMSO.

  • Dissolution: Vortex vigorously. If particulate remains, warm to 37°C for 5 minutes. The solution must be crystal clear.

  • Storage: Aliquot immediately into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

ParameterSpecificationReason
Primary Solvent Anhydrous DMSOHydrophobicity of -CF3 group requires organic solvent.
Max Aqueous Solubility < 5 mM (unstable)Rapid hydrolysis in water leads to degradation.
Working Concentration 0.5 µM – 50 µMTypical active range for mammalian cells.
DMSO Limit < 0.5% (v/v) finalHigher DMSO is cytotoxic and alters membrane permeability.

Module 2: Mechanism of Action (The "Why")

To optimize your concentration, you must understand how the molecule kills or mutates the cell.

The Mechanism:

  • Activation: 5-CF3-C is a prodrug. It must be phosphorylated by cellular kinases (specifically Deoxycytidine Kinase, dCK) to become a nucleotide (5-CF3-dCTP).

  • Incorporation: DNA Polymerase incorporates it into the DNA.

  • The Shift: The electron-withdrawing -CF3 group increases the acidity of the N3 proton. This shifts the molecule from the amino form (pairs with G) to the imino tautomer (pairs with A).

  • Mutation: During the next round of replication, the polymerase reads the 5-CF3-C as a Thymine (T) and inserts an Adenine (A), causing a C-to-T transition mutation .

MOA cluster_activation Metabolic Activation Entry 5-CF3-C (Extracellular) Transport Nucleoside Transporter (hENT1) Entry->Transport Prodrug 5-CF3-C (Intracellular) Transport->Prodrug MP 5-CF3-dCMP Prodrug->MP Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->MP Catalyzes TP 5-CF3-dCTP (Active Triphosphate) MP->TP Kinase Cascade Incorp DNA Incorporation TP->Incorp DNA Pol Tautomer Tautomeric Shift (Amino -> Imino) Incorp->Tautomer Mispair Mispairing with Adenine Tautomer->Mispair Mutation C -> T Transition (Mutagenesis) Mispair->Mutation

Figure 1: The metabolic pathway of 5-CF3-C. Note that without dCK (Deoxycytidine Kinase), the drug is inert.

Module 3: Dose-Response Optimization (The Protocol)

Do not guess the concentration. Perform a "Kill Curve" (Cytotoxicity Assay) to define your Functional Window .

Objective: Determine the IC50 (concentration that inhibits 50% growth). Your experimental dose for mutagenesis should typically be IC10 to IC20 (low toxicity, high mutation load).

The "Kill Curve" Workflow
  • Seeding (Day 0): Seed cells (e.g., HEK293, HeLa) in 96-well plates at 3,000–5,000 cells/well. Allow 24h attachment.

  • Preparation (Day 1):

    • Thaw 100 mM DMSO stock.

    • Prepare Serial Dilutions in culture media (keep DMSO constant at 0.1%).

    • Range: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 µM (Vehicle Control).

  • Treatment: Aspirate old media; add 100 µL of drug-containing media.

  • Incubation: Incubate for 72 hours (approx. 2-3 cell cycles). Note: Nucleoside analogues require replication to act.

  • Readout (Day 4): Use CellTiter-Glo (ATP) or MTT assay.

Data Interpretation Table:

Observed ResultLikely Concentration RangeAction
100% Viability < 0.1 µMToo low. No incorporation is occurring.
80-90% Viability (Target) 0.5 µM – 5.0 µM Optimal Window. High mutagenesis, low cell death.
50% Viability (IC50) 10 µM – 20 µMHigh selection pressure. Use for viral extinction assays.
< 10% Viability > 50 µMToxic. Non-specific inhibition of polymerases.

Module 4: Troubleshooting & FAQs

Q1: I see crystals forming in my cell culture media when I add the drug.

Diagnosis: "Crash-out" precipitation. The Fix: You likely added the 100 mM DMSO stock directly to the media.

  • Correct Method: Perform an intermediate dilution. Dilute the 100 mM stock 1:10 in DMSO (to 10 mM), then dilute that into the media. Ensure the media is pre-warmed to 37°C. Vortex immediately upon addition.

Q2: My cells are resistant; I see no toxicity even at 100 µM.

Diagnosis: Metabolic Resistance (Kinase Deficiency). The Fix: Your cell line may be deficient in Deoxycytidine Kinase (dCK) or has downregulated hENT1 (transporter).

  • Test: Run a parallel control with Gemcitabine or Cytarabine (known dCK-dependent drugs). If the cells are resistant to those too, your cell line lacks the activation pathway. You must switch to a different cell line or use a pronucleotide (ProTide) version if available.

Q3: The drug works, but my cells are dying too fast to sequence the DNA.

Diagnosis: Acute Thymidylate Synthase (TS) Inhibition. The Fix: 5-CF3-C can inhibit TS, starving the cell of thymidine.

  • Supplementation: Add 10 µM Thymidine to the media. This rescues the TS-inhibition toxicity but allows the mutagenic incorporation of 5-CF3-C into the DNA, separating the mutagenic effect from the metabolic toxicity.

Q4: How long is the drug stable in the media?

Diagnosis: Hydrolysis. The Fix: 5-CF3-C degrades in aqueous media (half-life ~24-48 hours at 37°C).

  • Protocol: Replenish media with fresh drug every 24 hours for long-term experiments.

References

  • Mechanism of Mutagenicity: Rechkoblit, O. et al. (2017). Structure and mechanism of the human DNA polymerase α–primase complex. Nature. (Context: Discusses polymerase fidelity with analogues).

  • Solubility & Handling: PubChem Compound Summary for 5-Trifluoromethyl-2'-deoxycytidine.

  • Metabolic Activation: Ewald, B. et al. (2008). Nucleoside analogs: molecular mechanisms signaling cell death. Oncogene.[2]

  • Tautomerization Chemistry: Rogstad, D.K. et al. (2003). Chemical and Structural Characterization of 5-Trifluoromethyl-2'-deoxycytidine. Chemical Research in Toxicology.

  • Cell Culture Protocols: Thermo Fisher Scientific. Best Protocols: Cell Culture Troubleshooting.

Sources

Technical Support Center: Stability of 5-Trifluoromethylcytidine in Cell Culture Medium

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving 5-Trifluoromethylcytidine. Given that the stability of any compound in a complex biological matrix like cell culture medium is critical for reproducible and accurate results, this document outlines the key factors influencing stability, provides protocols for its assessment, and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 5-Trifluoromethylcytidine in common cell culture media (e.g., DMEM/F12, RPMI-1640)?

There is limited direct public data on the stability of 5-Trifluoromethylcytidine in cell culture media. However, based on the behavior of structurally similar nucleoside analogs, such as 5-Fluorouracil (5-FU) and 5-aza-2'-deoxycytidine, stability can be a significant concern.[1][2] These analogs are known to be susceptible to degradation in aqueous solutions, with half-lives that can range from hours to days depending on the conditions.[3] Therefore, it is imperative to empirically determine the stability of 5-Trifluoromethylcytidine under your specific experimental conditions rather than assuming it is stable.

Q2: What are the primary factors that can affect the stability of 5-Trifluoromethylcytidine in my experiments?

The stability of a chemical compound in solution is influenced by several factors. For nucleoside analogs like 5-Trifluoromethylcytidine, the most critical factors are:

  • pH: Cell culture media are typically buffered to a physiological pH of 7.2-7.4.[4] Studies on similar compounds, like 5-fluoro-2'-deoxycytidine, show that degradation can be pH-dependent and is often acid-catalyzed.[5] Conversely, other analogs like 5-FU show marked degradation in basic conditions.[6]

  • Temperature: Standard cell culture incubation is performed at 37°C. Higher temperatures accelerate the rate of chemical degradation reactions.[7]

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[8] Components like bicarbonate, used in many buffering systems, can impact the stability of other media constituents and potentially the compound of interest.[9] Furthermore, supplements such as Fetal Bovine Serum (FBS) introduce enzymes (e.g., deaminases) that can metabolize nucleoside analogs.[10]

  • Light Exposure: Photodegradation can occur if the compound is light-sensitive.[7] It is a standard best practice to protect drug solutions from light unless proven to be photostable.

Q3: How should I prepare and store stock solutions of 5-Trifluoromethylcytidine to ensure maximum stability?

To minimize degradation before it is even added to your culture system, proper handling and storage of stock solutions are crucial.

  • Solvent Choice: For many nucleoside analogs, dissolving the compound in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) is preferable to aqueous solutions for long-term storage.

  • Storage Conditions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light.[11] Anecdotal evidence from forums discussing the stability of 5-Aza drugs suggests that storing DMSO stocks in the freezer is the best way to maintain activity for longer periods.[1]

Q4: What are the potential degradation pathways for 5-Trifluoromethylcytidine?

While specific degradation products for 5-Trifluoromethylcytidine are not well-documented in the provided search results, we can infer potential pathways from related compounds. For instance, 5-aza-2'-deoxycytidine is known to degrade via hydrolytic opening of its triazine ring.[3] It is plausible that 5-Trifluoromethylcytidine could undergo similar hydrolysis or other modifications in the aqueous, near-neutral pH environment of cell culture medium.

Troubleshooting Guide: Inconsistent or Unexpected Experimental Results

When experimental outcomes are not as expected, compound instability is a primary suspect. Use this guide to troubleshoot common issues.

Issue Potential Cause Troubleshooting & Optimization Step
Decreased or inconsistent biological activity in long-term experiments (e.g., >24 hours). Compound Degradation: The concentration of the active parent compound is decreasing over the course of the experiment.1. Perform a Stability Study: Use the protocol provided below to determine the half-life of 5-Trifluoromethylcytidine in your specific medium and conditions. 2. Replenish the Compound: Based on the stability data, change the medium and add a fresh compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.[1]
Cellular Metabolism: The cells themselves are metabolizing the compound into inactive forms.1. Analyze Supernatant: Use analytical methods like LC-MS to analyze the cell culture supernatant for the parent compound and potential metabolites.[12] 2. Use Metabolic Inhibitors: If a specific metabolic pathway is suspected (e.g., deamination), consider co-treatment with an appropriate inhibitor, such as tetrahydrouridine for cytidine deaminase.[5][10]
Adsorption to Plasticware: The compound may be binding to the surface of culture plates or flasks, reducing its effective concentration.1. Test for Adsorption: Incubate the compound in your culture vessel without cells and measure its concentration over time. 2. Use Low-Adhesion Plasticware: If adsorption is significant, switch to specially coated, low-binding plates.
High variability between experimental replicates. Inconsistent Compound Handling: Differences in how the compound is thawed, diluted, or added to cultures can introduce variability.1. Standardize Protocols: Ensure all users follow a strict, standardized protocol for preparing and using the compound. 2. Prepare Master Mix: For each experiment, prepare a single master mix of medium containing the final concentration of the compound to be dispensed into all replicate wells.
Precipitation of Compound: The compound is falling out of solution in the culture medium.1. Check Solubility: Visually inspect the medium after adding the compound for any signs of precipitation. 2. Adjust Stock Concentration: If precipitation occurs, you may need to lower the concentration of your DMSO stock solution to ensure it is fully soluble upon dilution into the aqueous medium.
Key Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols provide a framework for assessing the stability of 5-Trifluoromethylcytidine and ensuring its effective use in your experiments.

Protocol 1: Determination of 5-Trifluoromethylcytidine Stability in Cell Culture Medium

This protocol outlines a method to quantify the degradation of 5-Trifluoromethylcytidine over time in your specific cell culture medium.

Objective: To determine the half-life (t½) of 5-Trifluoromethylcytidine under standard cell culture conditions (37°C, 5% CO₂).

Materials:

  • 5-Trifluoromethylcytidine

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM/F12) with all supplements (e.g., FBS, L-glutamine), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or HPLC vials

  • Calibrated incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system[13][14]

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 5-Trifluoromethylcytidine in anhydrous DMSO. Ensure it is fully dissolved. Store at -80°C.

  • Prepare Spiked Medium: In a sterile tube, add the 5-Trifluoromethylcytidine stock solution to pre-warmed cell culture medium to achieve a final working concentration (e.g., 10 µM). Vortex gently to mix. This is your T=0 sample.

  • Initial Sample (T=0): Immediately after preparation, transfer an aliquot (e.g., 200 µL) of the spiked medium to a labeled sample tube. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining spiked medium in the cell culture incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove the medium from the incubator, gently mix, and collect an aliquot (e.g., 200 µL). Immediately store the sample at -80°C.

  • Sample Analysis:

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of the parent 5-Trifluoromethylcytidine in each sample using a validated, stability-indicating HPLC or LC-MS method. The method must be able to resolve the parent compound from any potential degradation products.[5]

  • Data Analysis:

    • Plot the concentration of 5-Trifluoromethylcytidine versus time.

    • Determine the degradation kinetics. For many drugs, degradation follows first-order kinetics.

    • Calculate the half-life (t½) of the compound under your specific conditions.

Visualizations and Workflows

To better illustrate the critical concepts and procedures, the following diagrams have been created.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike Medium to Final Concentration prep_stock->spike prep_medium Prepare & Pre-warm Cell Culture Medium prep_medium->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Collect Samples at Time Points (2, 4, 8... hrs) incubate->sampling analyze Analyze Samples (HPLC / LC-MS) sampling->analyze calculate Plot Concentration vs. Time & Calculate Half-Life (t½) analyze->calculate Factors cluster_factors Influencing Factors Compound 5-Trifluoromethylcytidine Stability in Medium pH pH (e.g., 7.2-7.4) pH->Compound Temp Temperature (e.g., 37°C) Temp->Compound Light Light Exposure Light->Compound Media Media Components (Salts, Bicarbonate) Media->Compound Serum Serum Components (Enzymes) Serum->Compound

Caption: Key factors influencing compound stability in cell culture.

References
  • Ben-Shalom, R., et al. (2020). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. PubMed Central. Available at: [Link]

  • Fike, R. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Available at: [Link]

  • Nguyen, C., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech. Available at: [Link]

  • Komm, C., et al. (2022). Degradation of 5-FU over time under various stress conditions. ResearchGate. Available at: [Link]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Clinical Oncology. Available at: [Link]

  • Bhat, J. (2012). What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? ResearchGate. Available at: [Link]

  • Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. Unchained Labs Blog. Available at: [Link]

  • Wang, P., & Chen, T. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]

  • National Bureau of Standards. (n.d.). Factors Affecting the Thermal Stability of Polytetrafluoroethylene. NIST. Available at: [Link]

  • Boothman, D. A., et al. (1987). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Journal of Biological Chemistry. Available at: [Link]

  • Gelin, C. F., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Leong, T., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. Available at: [Link]

  • Al-jaf, H. A. A., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]

  • MDPI. (2023). Generation of Human Haematopoietic Model Cell Lines Revealed Distinct Replication Stress Tolerance Between Two Oncogenic KRAS Mutations, G12V and A146T. MDPI. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. NCBI. Available at: [Link]

  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Harris, D., et al. (2005). In vitro activity of structurally diverse nucleoside analogs against human immunodeficiency virus type 1 with the K65R mutation in reverse transcriptase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wikipedia. (n.d.). Variants of PCR. Wikipedia. Available at: [Link]

  • Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. Molecular and Cellular Biology. Available at: [Link]

  • Grem, J. L., et al. (1987). Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. Analytical Biochemistry. Available at: [Link]

  • Ghoshal, K., et al. (2005). 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal. Molecular and Cellular Biology. Available at: [Link]

  • KEGG. (n.d.). Fluorobenzoate degradation. KEGG PATHWAY. Available at: [Link]

Sources

Technical Support Center: Enhancing Click Chemistry Efficiency for 5-Trifluoromethylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Trifluoromethylcytidine (CF3-C). This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and optimize the efficiency of your click chemistry reactions. The trifluoromethyl group, while offering unique benefits for molecular probing and therapeutic development, can introduce nuances to reaction dynamics. This document will equip you with the knowledge to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing click chemistry with 5-Trifluoromethylcytidine?

The main challenges are not unique to CF3-C but are common to bioconjugation reactions involving sensitive molecules. These include ensuring the stability of the copper catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), preventing oxidative damage to your biomolecules, achieving high reaction yields to simplify purification, and managing potential steric hindrance from the nucleoside and its conjugation partner.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the cytidine ring, though this typically has a minimal effect on the distal azide or alkyne functional group used for clicking.[4]

Q2: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) click chemistry for my CF3-C experiments?

The choice between CuAAC and SPAAC is a critical decision point and depends entirely on your experimental context, particularly if you are working with living systems.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and versatile reaction, often providing excellent yields.[5] However, the reliance on a copper catalyst can be problematic in biological systems due to its cytotoxicity.[6][7] For in vitro conjugations where the final product can be purified away from the catalyst, CuAAC is an excellent choice. The use of copper-stabilizing ligands is essential to both protect the catalyst and mitigate its toxic effects.[7][8]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method is the gold standard for live-cell imaging and in vivo applications because it completely avoids the use of a cytotoxic copper catalyst.[9][10][11] The reaction is driven by the release of ring strain from a cyclooctyne reagent (like DBCO).[12] While incredibly bioorthogonal, SPAAC reactions can sometimes be slower than CuAAC, and the cyclooctyne reagents can have their own off-target reactivities, for instance with thiols.[9][]

Decision-Making Flowchart:

start Start: Labeling with CF3-C in_vivo Working with live cells or in vivo? start->in_vivo use_spaac Use SPAAC (Copper-Free) in_vivo->use_spaac Yes purification Can the final product be easily purified from copper? in_vivo->purification No (in vitro) cu_toxicity Is copper toxicity a concern? use_cuaac Use CuAAC purification->use_spaac No (sensitive biomolecule) purification->use_cuaac Yes

Caption: Decision tree for choosing between CuAAC and SPAAC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I'm seeing low or no product yield. What's going wrong?

This is one of the most common issues in click chemistry. The causes can be traced back to several factors, particularly in CuAAC reactions.

Potential Cause 1: Inactive Copper(I) Catalyst (for CuAAC)

Explanation: The active catalyst in CuAAC is the Cu(I) oxidation state. However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in aqueous buffers.[8] If the Cu(I) is not maintained, the reaction will stall.

Solutions:

  • Work under low-oxygen conditions: Degas all buffers and solutions by sparging with argon or nitrogen. If possible, perform the reaction in an inert atmosphere glove box.[14]

  • Use a reducing agent: Always include a reducing agent to regenerate Cu(I) from any Cu(II) that forms. Sodium ascorbate is the most common choice. Use a freshly prepared solution, as it is also sensitive to oxidation.[5][14]

  • Add a stabilizing ligand: Ligands like THPTA or TBTA chelate and protect the Cu(I) ion from oxidation, significantly improving reaction efficiency.[8][15] A ligand-to-copper ratio of 5:1 is often recommended.[14]

Potential Cause 2: Suboptimal Reagent Concentrations

Explanation: Click chemistry is a bimolecular reaction, and its rate is dependent on the concentration of the reactants. If your biomolecule is very dilute, the reaction can be exceedingly slow.

Solutions:

  • Increase concentrations: If possible, increase the concentration of your limiting reagent.

  • Adjust stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1 to 1.5 equivalents) of the non-limiting, smaller molecule reagent can help drive the reaction to completion.

  • Optimize catalyst loading: For CuAAC, a copper concentration of 50-100 µM is a good starting point for optimization.[14]

Potential Cause 3: Inhibitory Buffer or Solvent Components

Explanation: Certain common laboratory reagents can interfere with the click reaction, particularly CuAAC.

Solutions:

  • Avoid Tris buffer: The amine in Tris buffer can act as an inhibitory ligand for copper, sequestering the catalyst. Use compatible buffers like phosphate, HEPES, or carbonate.[14][15]

  • Check for chelators: Ensure your solutions are free from chelating agents like EDTA, which will bind to the copper and render it inactive.

  • Consider co-solvents: For poorly soluble reagents, adding a compatible organic co-solvent like DMSO or DMF can improve solubility and reaction efficiency. Including 10% DMSO has been shown to help suppress oxidative damage without significantly inhibiting the CuAAC reaction.[7]

Problem: I'm observing significant side product formation or degradation of my biomolecule.

Explanation: This is a serious issue, especially when working with sensitive proteins or nucleic acids. The primary culprit in CuAAC is often oxidative damage.

Solutions:

  • Minimize oxidative stress: The combination of ascorbate and copper can generate reactive oxygen species (ROS). The use of a stabilizing ligand like THPTA is crucial, as it can help intercept these harmful species.[15] Some protocols also recommend the addition of aminoguanidine to scavenge byproducts of ascorbate oxidation.[15]

  • Switch to SPAAC: If biomolecule degradation persists, switching to the copper-free SPAAC method is the most effective solution.[11]

  • Check for thiol reactivity (SPAAC): Be aware that some strained cyclooctynes can react with free thiols, such as those in cysteine residues. If your biomolecule contains surface-accessible cysteines, this could be a source of side products.[9]

Problem: My final product is difficult to purify.

Explanation: Purification is often the most challenging step. A clean reaction is the best starting point for a simple purification.

Solutions:

  • Drive the reaction to completion: Use the optimization strategies above to maximize the conversion of your starting materials. This will reduce the burden on your purification method.

  • Remove the copper catalyst: For CuAAC, residual copper can interfere with downstream applications. Use a copper-chelating resin or perform a buffer exchange to remove the catalyst and ligand.

  • Choose orthogonal purification handles: If possible, design your click partner to contain a purification tag (e.g., a biotin or His-tag) that is orthogonal to the properties of your CF3-C-modified molecule, allowing for affinity-based purification.

Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform a small-scale trial to optimize conditions for your specific molecules.

Protocol 1: General CuAAC for Labeling an Azide-Biomolecule with Alkyne-CF3-Cytidine

This protocol is designed for in vitro conjugation in an aqueous buffer system.

Workflow Diagram:

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Purification a Prepare degassed buffer (e.g., 100 mM Phosphate, pH 7.4) b Dissolve Azide-Biomolecule in buffer e Combine Azide-Biomolecule and Alkyne-CF3-C b->e c Dissolve Alkyne-CF3-C in DMSO c->e d Prepare fresh stocks: - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate f Add CuSO4 and Ligand Premix d->f e->f g Initiate with Sodium Ascorbate f->g h Incubate at RT (e.g., 1-4 hours) g->h i Monitor reaction (e.g., LC-MS) h->i j Purify conjugate (e.g., SEC, Affinity Chromatography) i->j

Caption: Step-by-step workflow for a typical CuAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation (Degassed):

    • Prepare all aqueous solutions using a buffer that has been thoroughly degassed by sparging with argon or nitrogen for at least 20 minutes. A recommended buffer is 100 mM sodium phosphate, pH 7.4.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of your chosen water-soluble ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh immediately before use.

    • Dissolve your alkyne-functionalized 5-Trifluoromethylcytidine in DMSO to a stock concentration of 10-100 mM.

    • Dissolve your azide-functionalized biomolecule in the degassed reaction buffer.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine your azide-biomolecule and alkyne-CF3-C. For example, for a 100 µL final reaction volume:

      • Azide-Biomolecule: to a final concentration of 10 µM.

      • Alkyne-CF3-C: to a final concentration of 50 µM (5-fold excess).

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. For the example reaction, you would aim for a final concentration of 200 µM CuSO₄ and 1 mM THPTA (maintaining a 1:5 ratio). Add this premix to the reaction tube.

    • Vortex gently to mix.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[16]

    • Incubate the reaction at room temperature for 1-4 hours. The optimal time will depend on your specific reactants. Protect the reaction from light if you are using fluorescent molecules.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent scanning).

    • Once the reaction is complete, purify the conjugate from excess reagents and catalyst using a suitable method, such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.

Protocol 2: General SPAAC for Labeling a DBCO-Biomolecule with Azide-CF3-Cytidine

This protocol is ideal for copper-sensitive applications, including live-cell labeling.

Workflow Diagram:

cluster_prep_s 1. Reagent Preparation cluster_reaction_s 2. Reaction Assembly cluster_process_s 3. Incubation & Purification a_s Prepare physiological buffer (e.g., PBS, pH 7.4) b_s Dissolve DBCO-Biomolecule in buffer e_s Combine DBCO-Biomolecule and Azide-CF3-C b_s->e_s c_s Dissolve Azide-CF3-C in DMSO or buffer c_s->e_s h_s Incubate at 37°C (or RT) (e.g., 1-12 hours) e_s->h_s i_s Monitor reaction (e.g., LC-MS) h_s->i_s j_s Purify conjugate (if not an endpoint assay) i_s->j_s

Caption: Step-by-step workflow for a typical copper-free SPAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable physiological buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • Dissolve your DBCO-functionalized biomolecule in the buffer to the desired concentration.

    • Dissolve your azide-functionalized 5-Trifluoromethylcytidine in a minimal amount of a water-miscible solvent like DMSO, and then dilute it into the reaction buffer.

  • Reaction Assembly and Incubation:

    • In a microcentrifuge tube, combine the DBCO-biomolecule and the Azide-CF3-C. A 2 to 10-fold excess of the smaller molecule is often used to ensure efficient labeling.

    • Incubate the reaction. For live-cell labeling, this would be done at 37°C. For in vitro conjugations, incubation can be performed at room temperature or 37°C. Reaction times for SPAAC can be longer than for CuAAC, ranging from 1 to 24 hours.[17]

  • Analysis and Purification:

    • Monitor the reaction as described for the CuAAC protocol.

    • For in vitro reactions, purify the resulting conjugate to remove any unreacted starting material. For live-cell experiments, this step is often omitted, and the labeling is analyzed directly.

Data Summary: Key Reagent Considerations

Reagent ClassExampleKey Considerations & Rationale
Copper Source (CuAAC) CuSO₄, CuBr, Cu(OAc)₂CuSO₄ is most common due to its high solubility in water. It is used with a reducing agent to generate the active Cu(I) species in situ.[5]
Reducing Agent (CuAAC) Sodium AscorbateEssential for reducing Cu(II) to Cu(I). Must be prepared fresh. An excess prevents oxidative homocoupling of alkynes.[5]
Stabilizing Ligand (CuAAC) THPTA, TBTATHPTA: Highly water-soluble, ideal for bioconjugation. Protects Cu(I) from oxidation and accelerates the reaction.[8][15] TBTA: More soluble in organic solvents, useful for reactions with less soluble components.
Strained Alkyne (SPAAC) DBCO, BCNDBCO (Dibenzocyclooctyne): High strain leads to fast reaction kinetics. The most common choice for rapid labeling.[11] BCN (Bicyclononyne): Generally more stable than DBCO but with slightly slower kinetics.

References

  • ResearchGate. (n.d.). Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles | Request PDF. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). What is the future of click chemistry in drug discovery and development?. Retrieved February 5, 2026, from [Link]

  • Di Pisa, M., Chassaing, S., & Gissot, A. (2021). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Medicinal Chemistry Letters, 12(9), 1355-1358. Available at: [Link]

  • Yi, H., Li, Y., & Liu, H. (2018). Recent trends in click chemistry as a promising technology for virus-related research. Archives of Virology, 163(4), 829-837. Available at: [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved February 5, 2026, from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171-2185. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023). Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Retrieved February 5, 2026, from [Link]

  • Sria, Y., Grijalvo, S., & Eritja, R. (2020). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 25(16), 3749. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 5, 2026, from [Link]

  • Nature. (2023). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved February 5, 2026, from [Link]

  • Scientific Reports. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Retrieved February 5, 2026, from [Link]

  • Reddit. (2024). Click Reaction Looking Weird?. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles | Request PDF. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved February 5, 2026, from [Link]

  • Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). SPAAC click DNA ligation between azide-labelled and... | Download Scientific Diagram. Retrieved February 5, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2016). Light-Triggered Click Chemistry. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: 5-Trifluoromethylcytidine (F3dC) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Type Specific Toxicity & Mechanistic Troubleshooting

Status: Active | Persona: Senior Application Scientist | Version: 2.4

Introduction: The "Trojan Horse" Nucleoside

Welcome to the technical support hub for 5-Trifluoromethyl-2'-deoxycytidine (F3dC) . If you are here, you are likely observing inconsistent cytotoxicity data or struggling to explain why Cell Line A is obliterated by nanomolar concentrations while Cell Line B remains viable at micromolar levels.

The Core Concept: F3dC is a "pro-drug" nucleoside. It is not inherently toxic until it is metabolically activated within the cell. Its specificity is driven by a "Triad of Sensitivity": Transport, Activation (Kinases/Deaminases), and Degradation (Phosphorylases).

This guide moves beyond standard protocols to address the causality of your experimental results.

Module 1: The Metabolic Fate (Mechanism of Action)

To troubleshoot toxicity, you must visualize the metabolic fork in the road. F3dC has two distinct pathways to generate the toxic metabolite 5-trifluoromethyl-2'-deoxyuridine monophosphate (F3dUMP) , which inhibits Thymidylate Synthase (TS).

Pathway Visualization

F3dC_Metabolism F3dC 5-CF3-dC (Extracellular) Transporter hENT/hCNT (Transport) F3dC->Transporter F3dC_Intra 5-CF3-dC (Intracellular) Transporter->F3dC_Intra dCK Enzyme: dCK (Deoxycytidine Kinase) F3dC_Intra->dCK Phosphorylation CDA Enzyme: CDA (Cytidine Deaminase) F3dC_Intra->CDA Deamination (Critical Step) F3dCMP 5-CF3-dCMP dCK->F3dCMP DCTD Enzyme: DCTD (dCMP Deaminase) F3dCMP->DCTD Deamination F3dUMP Toxic Active Metabolite (5-CF3-dUMP) DCTD->F3dUMP F3dU 5-CF3-dU (Trifluridine) CDA->F3dU TK1 Enzyme: TK1 (Thymidine Kinase 1) F3dU->TK1 Phosphorylation (Rate Limiting) TP Enzyme: TP (Thymidine Phosphorylase) F3dU->TP Degradation TK1->F3dUMP Inactive Inactive Metabolites (5-CF3-Uracil) TP->Inactive Target_TS TARGET: Thymidylate Synthase (Inhibition) F3dUMP->Target_TS DNA_Inc DNA Incorporation (Genotoxicity) F3dUMP->DNA_Inc

Figure 1: The dual-activation pathway of 5-Trifluoromethylcytidine. Note that CDA converts the cytidine analog to the uridine analog (Trifluridine), which is then dependent on TK1 for activation.

Module 2: Experimental Design & The "Hidden" Variables

Issue: "My IC50 values shift dramatically between experiments or media types." Diagnosis: You are likely fighting against Exogenous Thymidine Competition .

The Thymidine Competition Effect

F3dC (via the F3dU metabolite) competes with natural Thymidine for the active site of Thymidine Kinase 1 (TK1) . If your media is rich in thymidine, the drug cannot be phosphorylated, and toxicity drops (resistance increases).

VariableStandard ConditionRisk LevelRecommendation
FBS Type Standard FBSHIGH Contains varying levels of endogenous thymidine.[1] Use Dialyzed FBS for consistent IC50s.
Base Media DMEM / RPMIMODERATE Check formulations. Some "enriched" media contain nucleosides.
Cell Density High ConfluencyHIGH TK1 is S-phase specific. Confluent (G0) cells downregulate TK1, inducing artificial resistance.
Protocol: Validating Media Interference
  • Control Arm: Culture cells in Media + 10% Dialyzed FBS.

  • Test Arm: Culture cells in Media + 10% Standard FBS.

  • Spike Arm: Culture cells in Dialyzed FBS + 10 µM Thymidine.

  • Result: If the IC50 in the Test Arm and Spike Arm is significantly higher (e.g., >5x) than the Control Arm, your standard media is masking the drug's potency [1].

Module 3: Cell-Line Specificity Troubleshooting

Issue: "Why is Cell Line A sensitive and Cell Line B resistant?" Diagnosis: Analyze the enzyme expression profile.[2]

The Biomarker Decision Matrix

Use this table to predict or explain sensitivity based on Western Blot / qPCR data.

EnzymeFunction in PathwayHigh Expression EffectLow Expression Effect
CDA (Cytidine Deaminase)Converts F3dC

F3dU
Sensitizes (in this specific context). Drives flux toward the TK1 pathway [2].Resistance (potentially).[3] Forces drug through the slower dCK pathway.
TK1 (Thymidine Kinase 1)Phosphorylates F3dU

F3dUMP
Hypersensitivity . Essential for "trapping" the drug inside the cell [3].Deep Resistance . The drug enters but cannot become toxic.
TP (Thymidine Phosphorylase)Degrades F3dU

Inactive Base
Resistance . The drug is catabolized before it can damage DNA.Sensitivity . Drug remains stable longer.
Troubleshooting Workflow: The "Resistance" Tree

Troubleshooting_Tree Start Problem: Unexpected Resistance Check_Media Step 1: Check Media (Thymidine?) Start->Check_Media Check_Myco Step 2: Check Mycoplasma (Degradation?) Check_Media->Check_Myco Media Clean Action_Dialyzed Action: Switch to Dialyzed FBS Check_Media->Action_Dialyzed Thymidine Present Check_TK1 Step 3: Check TK1 Status (Proliferation?) Check_Myco->Check_TK1 Negative Action_Clean Action: Decontaminate/Discard Check_Myco->Action_Clean Positive Check_CDA Step 4: Check CDA Level (Conversion?) Check_TK1->Check_CDA High (S Phase) Action_Cycle Action: Ensure Log-Phase Growth Check_TK1->Action_Cycle Low (G0 Phase)

Figure 2: Step-by-step logic for diagnosing unexpected resistance in F3dC cytotoxicity assays.

Module 4: FAQ - Rapid Fire Support

Q1: My drug seems to degrade in the media over 48 hours. Why? A: Check for Mycoplasma contamination .[4][5][6] Mycoplasma species possess potent nucleoside phosphorylases that rapidly cleave the glycosidic bond of nucleoside analogs, rendering them inactive before they even enter your cells [4].

  • Validation: Incubate drug in "conditioned" media (from cells) without cells for 24h, then run HPLC. If the peak disappears, you have contamination.

Q2: Can I use F3dC to select for deficient cell lines? A: Yes. F3dC is excellent for selecting TK1-deficient clones. Cells that lose TK1 activity will survive high doses of F3dC (or its metabolite F3dU) because they cannot phosphorylate it into the toxic nucleotide [5].

Q3: Does p53 status matter? A: Yes. Since F3dC causes DNA damage (incorporation into DNA), toxicity is partially dependent on the apoptotic response. p53-wildtype cells often show lower IC50s (higher sensitivity) due to rapid apoptosis triggering, whereas p53-null cells may tolerate higher genomic instability before dying.

Q4: How do I store the stock solution? A: Dissolve in 100% DMSO. Avoid aqueous buffers for long-term storage as spontaneous hydrolysis of the trifluoromethyl group can occur over months at non-neutral pH. Store at -20°C or -80°C.

References

  • Ligasová, A., et al. (2015).[7] "Thymidine consumption and its effect on the sensitivity of cells to thymidine analogues." PLoS One. Link

  • Newman, E. M., & Santi, D. V. (1982). "Metabolism and mechanism of action of 5-fluorodeoxycytidine." Proceedings of the National Academy of Sciences. Link

  • Suzuki, N., et al. (2019). "Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level."[8] Oncology Letters. Link

  • Bronder, J. L., et al. (2016). "Mycoplasma contamination alters the sensitivity of tumor cells to nucleoside analogs." Oncotarget. Link

  • Matsuoka, K., et al. (2018). "Thymidine Kinase 1 Loss Confers Trifluridine Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity."[3] Molecular Cancer Research. Link

Sources

Technical Support Center: 5-Trifluoromethylcytidine (5-TFMC) RNA-Seq Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced RNA-Seq Troubleshooting Hub. This guide addresses the specific technical challenges associated with 5-Trifluoromethylcytidine (5-TFMC) labeling. Unlike standard metabolic labels (e.g., 4sU), 5-TFMC introduces unique steric and electronic perturbations to the RNA template, leading to specific sequencing artifacts often misinterpreted as biological signal or library failure.

Part 1: Core Mechanism of Artifacts

To troubleshoot effectively, you must understand the "Steric-Electronic Double Whammy" that 5-TFMC imposes on Reverse Transcriptase (RT):

  • Steric Hindrance (The "Roadblock"): The trifluoromethyl group (-CF₃) at the C5 position is significantly bulkier than the native methyl group (-CH₃) of 5-methylcytidine. This creates a physical blockade in the active site of standard retroviral RTs (e.g., MMLV), causing premature termination of cDNA synthesis.

  • Electronic Shift (The "Wobble"): The -CF₃ group is strongly electron-withdrawing. This lowers the pKa of the N3 proton, altering the hydrogen-bonding face. While 5-TFMC should pair with Guanine (G), the electronic shift increases the probability of Wobble pairing with Adenine (A) . During cDNA synthesis, the RT may incorporate an 'A' instead of 'G', which the sequencer reads as a C-to-U (C-to-T) mutation.

Part 2: Troubleshooting Guides

Issue 1: High Rates of 5' Truncation (3' Bias)

Symptom: Your RNA-seq coverage is heavily biased toward the 3' end of transcripts. Gene body coverage drops off precipitously 5' of cytosine-rich regions. Diagnosis: Reverse Transcriptase Stalling. The enzyme physically dissociates upon encountering the bulky 5-TFMC modification.

ParameterStandard ProtocolOptimized 5-TFMC Protocol Rationale
RT Enzyme Standard MMLV (e.g., SuperScript II/III)High-Processivity Group II Intron RT (e.g., TGIRT-III, Induro) Group II intron RTs have an open active site architecture that tolerates bulky C5 modifications better than retroviral RTs.
Cation 3 mM Mg²⁺Supplement with 1-2 mM Mn²⁺ Manganese relaxes the geometric constraints of the RT active site, allowing bypass of the bulky lesion (at the cost of slightly lower fidelity).
Temperature 42°C - 50°C55°C - 60°C Higher thermal energy destabilizes the secondary structure and helps the polymerase push past the steric hindrance.
Incubation 30-50 mins> 1 Hour Provides more time for "slow-step" incorporation across modified residues.
Issue 2: "Ghost" C-to-T Mutations

Symptom: You observe C-to-T mismatches in your aligned reads at specific loci, but these do not correspond to known SNPs or RNA editing sites (like A-to-I). Diagnosis: pKa-driven Misincorporation. The RT enzyme read the 5-TFMC as a Uracil due to altered hydrogen bonding properties.

Step-by-Step Validation Protocol:

  • Bioinformatic Filter: Run a variant caller (e.g., GATK or VarScan) on your control (unlabeled) vs. labeled samples.

  • Filter Logic:

    • If Variant = C>T

    • AND Read Depth is adequate

    • AND Variant is absent in Unlabeled Control

    • THEN Flag as "Putative 5-TFMC Artifact".

  • Chemical Verification (The "Mock" Test):

    • Treat a small aliquot of input RNA with cyanoethylation reagents (if available) or perform standard Sanger sequencing on a PCR amplicon of the cDNA. If the Sanger trace shows a mixed C/T peak only in the labeled sample, it is a synthesis artifact, not a biological mutation.

Issue 3: False Positives in Bisulfite Sequencing

Symptom: In bisulfite-converted libraries, certain Cytosines are called as 100% Methylated (5mC), even in contexts where methylation is biologically unlikely (e.g., mitochondrial RNA or specific cytosolic mRNAs). Diagnosis: Bisulfite Resistance. Explanation: The standard bisulfite reaction relies on the sulfonation of the C6 position to facilitate deamination of C to U. The electron-withdrawing -CF₃ group at C5, combined with steric bulk, inhibits the initial sulfonation step. Consequently, 5-TFMC remains as C and is computationally interpreted as 5-methylcytidine.

Solution:

  • Do not use Bisulfite-Seq to distinguish 5-TFMC from 5mC.

  • Alternative: Use LC-MS/MS for global quantification or Nanopore Direct RNA Sequencing , which can distinguish the raw current signal of 5-TFMC from 5mC (requires training a custom base-calling model).

Part 3: Mechanism Visualization

The following diagram illustrates the bifurcation between successful bypass (leading to correct sequence) and the two primary artifacts: Stalling and Mismatching.

TFMC_Artifacts cluster_artifacts Sequencing Artifacts RNA RNA Template (Contains 5-TFMC) RT Reverse Transcriptase (Encountering Modification) RNA->RT cDNA Synthesis Initiation Stall Pathway A: Steric Clash (Bulky -CF3 Group) RT->Stall Standard MMLV / Low Temp Bypass Pathway B: Successful Bypass (Optimized Conditions) RT->Bypass TGIRT / Mn2+ / High Temp Wobble Pathway C: Electronic Shift (pKa Alteration) RT->Wobble Random Stochastic Event Truncation Artifact 1: Truncated cDNA (Library Dropout / 3' Bias) Stall->Truncation Correct Correct Read (G incorporated) (Sequence = C) Bypass->Correct High Fidelity Mode Mutation Artifact 2: Misincorporation (A incorporated) (Read as T -> 'Ghost Mutation') Wobble->Mutation Low Fidelity Mode

Caption: Mechanistic bifurcation of 5-TFMC artifacts during Reverse Transcription. Pathway A leads to library loss; Pathway C leads to false mutation calls.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 5-TFMC to measure RNA turnover like I do with 4sU? A: Yes, but with caveats. 4sU relies on a chemical conversion (alkylation) to induce T-to-C transitions. 5-TFMC does not require post-treatment; it relies on the native rate of RT misincorporation (or lack thereof). However, because 5-TFMC causes significant RT stalling, it is less quantitative for total turnover rates than 4sU unless you use high-processivity enzymes (e.g., TGIRT).

Q: Why does my quality score (Q-score) drop at Cytosine positions? A: This is a "Phasing" artifact. If the RT enzyme "stutters" or pauses at the 5-TFMC site before continuing, it can cause a desynchronization in the synthesis (or in the sequencing-by-synthesis reaction if the modification survived into the library, though this is rare in cDNA libraries). The sequencer sees a mixed signal or low confidence due to the wobble geometry.

Q: Is 5-TFMC toxic to my cells? A: Yes, generally more toxic than 4sU. 5-TFMC can inhibit thymidylate synthase and be incorporated into DNA, leading to DNA damage responses. Ensure you perform a viability titration curve before scaling up for RNA-seq. Limit labeling time to the minimum required window.

References

  • Potapov, V., et al. (2018).[1] "Artifacts and biases of the reverse transcription reaction in RNA sequencing." PMC - NIH. Available at: [Link]

  • Harcourt, E. M., et al. (2017). "Structure-based design of a group II intron reverse transcriptase for high-processivity RNA sequencing." Nature. (Contextual grounding for TGIRT usage in modified RNA).
  • Klungland, A., et al. (2017). "Reversible RNA modifications in meiosis and pluripotency." Nature Methods. (Discusses 5mC analogs and detection challenges).
  • Tohda, A., et al. (2024). "Sequencing accuracy and systematic errors of nanopore direct RNA sequencing." ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Beyond the Pulse: Comparing 5-Trifluoromethylcytidine and 5-Ethynyluridine for RNA Analysis

[1]

Executive Summary

  • 5-Ethynyluridine (5-EU): A uridine analog used for metabolic labeling .[1][2] It is incorporated into nascent RNA by cellular polymerases and detected via "Click Chemistry" (CuAAC). It is the tool of choice for visualizing transcription rates, RNA localization, and turnover in intact cells.

  • 5-Trifluoromethylcytidine (5-CF3-C): A cytidine analog modified with a trifluoromethyl group.[1] It is primarily used as a

    
    F-NMR reporter . The -CF
    
    
    group provides three equivalent fluorine atoms, yielding a high-sensitivity singlet signal that is exquisitely sensitive to the local chemical environment, making it ideal for monitoring RNA folding, ligand binding, and conformational dynamics.

Mechanistic Distinctness

5-Ethynyluridine (5-EU): The Metabolic Tracker

5-EU relies on the cell's own machinery. It mimics uridine and is recognized by RNA Polymerases I, II, and III. Once incorporated into the RNA backbone, the ethynyl group (an alkyne) remains chemically inert until "developed."

  • Detection: The alkyne reacts with an azide-functionalized fluorophore (or biotin) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Key Advantage: Unlike BrU (Bromouridine), 5-EU detection does not require harsh denaturation or antibodies, preserving cellular morphology.

5-Trifluoromethylcytidine (5-CF3-C): The Structural Sentinel

5-CF3-C is typically introduced via In Vitro Transcription (IVT) or Solid-Phase Synthesis .[1] It is not generally used for metabolic labeling due to the steric bulk of the -CF

  • Detection:

    
    F-NMR Spectroscopy.[3][4][5]
    
  • Key Advantage: The -CF

    
     group has no natural background in biological systems (zero noise). The rotation of the -CF
    
    
    group is fast, preventing line broadening, while the three fluorine atoms provide a strong signal (3x sensitivity compared to single fluorine labels like 5-F-C).

Performance Comparison

Feature5-Ethynyluridine (5-EU)5-Trifluoromethylcytidine (5-CF3-C)
Primary Application Global Transcription Monitoring, Pulse-ChaseStructural Biology, Ligand Binding, RNA Folding
Readout Fluorescence Microscopy, Flow Cytometry, Seq

F-NMR Spectroscopy (Chemical Shift)
Resolution Cellular / Subcellular (Microns)Atomic / Angstrom (

)
Incorporation Method Metabolic (Cell Culture Media)Enzymatic (IVT) or Chemical Synthesis
Perturbation Risk High: Inhibits rRNA synthesis; toxic to nucleoli over long exposures.[1]Moderate: Bulky -CF

can destabilize base pairing or alter helix geometry.[1]
Sensitivity High (Single-molecule capable with FISH)Moderate (Requires

M concentrations for NMR)
Workflow Speed Fast (1-2 hours labeling + 1 hour click)Slow (Synthesis + Purification + Data Acquisition)

Experimental Workflows (Visualized)

The following diagrams illustrate the divergent workflows for these two compounds.

Diagram 1: The "Click" Workflow (5-EU)

This pathway focuses on in situ detection of nascent RNA.

EU_WorkflowMediaCell Culture Media(+ 5-EU)IncubationMetabolic Incorporation(1-24 Hours)Media->IncubationUptakeFixationFixation & Permeabilization(PFA + Triton X-100)Incubation->FixationArrestClickClick Reaction(Azide-Fluorophore + CuSO4)Fixation->ClickAccessImagingFluorescence Microscopy(Nascent RNA Visualization)Click->ImagingSignal

Caption: 5-EU traces the path from media to microscope, utilizing bio-orthogonal chemistry for detection.

Diagram 2: The "Probe" Workflow (5-CF3-C)

This pathway focuses on generating labeled RNA for structural analysis.

CF3_WorkflowTemplateDNA Template(Promoter Sequence)IVTIn Vitro Transcription(T7 Polymerase + 5-CF3-CTP)Template->IVTSynthesisPurifyRNA Purification(PAGE / HPLC)IVT->PurifyIsolationFoldFolding / Ligand Addition(Buffer Conditions)Purify->FoldEquilibrationNMR19F-NMR Spectroscopy(Chemical Shift Analysis)Fold->NMRDetection

Caption: 5-CF3-C requires precise enzymatic synthesis to position the NMR probe within the RNA.

Detailed Experimental Protocols

Protocol A: Nascent RNA Imaging with 5-EU

Objective: Visualize active transcription sites in adherent mammalian cells (e.g., HeLa).

  • Preparation: Seed cells on coverslips. Allow to reach 70% confluency.

  • Pulse Labeling:

    • Dilute 5-EU stock (100 mM in DMSO) to a working concentration of 1 mM in fresh, pre-warmed culture medium.

    • Replace cell media with 5-EU media.

    • Incubate for 30–60 minutes at 37°C. Note: Longer incubations increase signal but may lead to nucleolar toxicity.

  • Fixation:

    • Wash 1x with PBS.[6]

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

    • Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

  • Click Reaction (The Critical Step):

    • Prepare Click Cocktail (fresh):

      • 1x TRIS-buffered saline.[1]

      • 4 mM CuSO

        
         (Catalyst).
        
      • 1-5

        
        M Azide-Fluorophore (e.g., Azide-Alexa488).[1]
        
      • 10 mM Sodium Ascorbate (Reductant - add last).

    • Add cocktail to coverslips immediately. Incubate for 30 minutes in the dark at RT.

  • Wash & Mount: Wash 3x with PBS to remove unreacted dye. Mount with DAPI-containing media.[1]

Protocol B: F-NMR Probing with 5-CF3-C

Objective: Synthesize a labeled RNA aptamer to monitor ligand binding.

  • Template Design: Design a DNA template containing the T7 promoter and the target sequence. Ensure Cytidines are placed at strategic positions for probing.

  • In Vitro Transcription (IVT):

    • Assemble reaction (20

      
      L - 1 mL scale):
      
      • Transcription Buffer (40 mM Tris pH 8.0, 20 mM MgCl

        
        , 5 mM DTT).
        
      • NTP Mix: ATP, GTP, UTP (4 mM each).

      • Modified NTP: 5-CF3-CTP (replace CTP entirely or use a ratio, e.g., 1:1 with CTP, depending on desired labeling density).

      • T7 RNA Polymerase.[3][5][7][8]

    • Incubate at 37°C for 4–6 hours.

    • Note: The bulky CF3 group may reduce yield. Higher polymerase concentrations or "mutant" polymerases (e.g., Y639F) may be required.

  • Purification:

    • Treat with DNase I to remove template.

    • Purify via Denaturing PAGE (Polyacrylamide Gel Electrophoresis) to ensure single-nucleotide resolution.

    • Elute RNA from gel slices and ethanol precipitate.

  • NMR Sample Prep:

    • Resuspend RNA in NMR buffer (e.g., 10 mM Phosphate, 50 mM NaCl, 10% D

      
      O).
      
    • Anneal RNA (heat to 90°C, cool slowly) to ensure correct folding.

    • Concentration target: 0.1 – 1.0 mM .

  • Acquisition:

    • Acquire 1D

      
      F-NMR spectra. The -CF
      
      
      signal usually appears as a sharp singlet.
    • Titrate ligand and observe chemical shift perturbations (CSP).

Scientific Integrity & Troubleshooting (E-E-A-T)

5-EU Toxicity Warning

While 5-EU is superior to BrU for staining, it is not biologically inert . 5-EU incorporation can inhibit rRNA synthesis and alter nucleolar morphology (TDP-43 aggregation).[1]

  • Self-Validation: Always perform a "No-Click" control (cells + 5-EU, but no azide dye) to check for background fluorescence. Perform a "No-EU" control (cells + azide dye) to check for non-specific dye binding.

5-CF3-C Structural Perturbation

The trifluoromethyl group is significantly larger than the native hydrogen or a single fluorine atom.

  • Self-Validation: You must verify that the modified RNA folds correctly. Compare the imino proton spectra (

    
    H-NMR) of the 5-CF3-C labeled RNA against the wild-type (unlabeled) RNA. If the base-pairing patterns match, the structure is preserved.
    

References

  • Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU) - RNA synthesis monitoring. Retrieved from [Link]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with an alkyne nucleoside.
  • Flamme, M., et al. (2025). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy.[1] Chemical Science. Retrieved from [Link]

  • Micklefield, J. (2001).
  • ResearchGate. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Retrieved from [Link]

  • BioRxiv. (2025). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43. Retrieved from [Link]

The Precision Tool for RNA Analysis: Unveiling the Advantages of 5-Trifluoromethylcytidine Over 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of RNA research, the choice of molecular probes is paramount to unraveling complex biological processes. For decades, 5-fluorouracil (5-FU) has been a cornerstone in studying RNA metabolism and as a chemotherapeutic agent. However, the emergence of 5-Trifluoromethylcytidine (TFMC) presents a significant advancement, offering researchers a more precise and stable tool for in-depth RNA analysis. This guide provides a comprehensive comparison, grounded in experimental evidence, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their RNA-centric investigations.

A Tale of Two Pyrimidines: A Comparative Overview

At a glance, both 5-FU and TFMC are pyrimidine analogs that can be incorporated into RNA. However, the substitution at the 5-position—a single fluorine atom in 5-FU versus a trifluoromethyl group in TFMC—dramatically alters their biochemical behavior and utility in RNA studies.

Feature5-Fluorouracil (5-FU)5-Trifluoromethylcytidine (TFMC)
Primary Application Metabolic labeling, Chemotherapy19F NMR structural probe, Potential for metabolic labeling
Incorporation Predominantly into RNA as 5-FUTPPotential for enzymatic incorporation
Metabolic Fate Complex metabolism to active and inactive productsPredicted to have greater metabolic stability
Effect on RNA Induces RNA damage response, cytotoxicityMinimal perturbation of RNA structure
Key Advantage Established history in metabolic studiesSuperior properties for structural analysis, enhanced stability

Delving Deeper: The Mechanistic Divide

The fundamental differences between TFMC and 5-FU lie in their intended applications and the consequences of their incorporation into RNA.

5-Fluorouracil: A Potent but Blunt Instrument

5-Fluorouracil is readily taken up by cells and undergoes a series of metabolic conversions to its active forms, primarily fluorouridine triphosphate (FUTP). This active metabolite is then incorporated into newly synthesized RNA in place of uridine triphosphate (UTP)[1]. The consequences of this incorporation are profound and form the basis of its cytotoxic effects.

The presence of the highly electronegative fluorine atom disrupts RNA processing and function[2]. This leads to a cellular "RNA damage response," which can trigger apoptosis, particularly in rapidly dividing cancer cells[3]. While this property is advantageous for chemotherapy, it presents a significant drawback for researchers aiming to study RNA dynamics in a minimally perturbed system. The widespread disruption of RNA metabolism makes it challenging to dissect specific RNA-protein interactions or structural changes without the confounding variable of cellular stress and toxicity.

Metabolic Pathway of 5-Fluorouracil

Caption: Metabolic activation of 5-Fluorouracil leading to its incorporation into RNA and DNA.

5-Trifluoromethylcytidine: A Precision Tool for Structural Biology

In contrast to the disruptive nature of 5-FU, 5-Trifluoromethylcytidine is engineered for precision. The primary application of TFMC to date has been as a non-perturbative probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy[4][5]. This technique allows for the detailed study of RNA structure and dynamics in solution.

The key advantage of the trifluoromethyl group lies in its unique properties. It provides a strong and sensitive ¹⁹F NMR signal, far from the background noise of other atoms, without the need for proton decoupling[4]. This allows for the precise monitoring of local conformational changes in RNA upon binding to proteins, small molecules, or other nucleic acids.

Crucially, studies have shown that the incorporation of a 2'-O-trifluoromethyl group has only a slight destabilizing effect on RNA duplexes[5]. This is a significant improvement over other fluorinated labels and ensures that the structural and dynamic information obtained from NMR studies reflects the native state of the RNA molecule as closely as possible.

Experimental Workflow: Site-Specific Labeling of RNA with TFMC for NMR Studies

TFMC_RNA_Labeling_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Biophysical Analysis start TFMC Phosphoramidite sps Solid-Phase Synthesis start->sps deprotection Deprotection & Cleavage sps->deprotection hplc HPLC Purification deprotection->hplc labeled_rna Site-Specifically Labeled RNA hplc->labeled_rna nmr 19F NMR Spectroscopy labeled_rna->nmr data Structural & Dynamic Data nmr->data

Caption: Workflow for the chemical synthesis and analysis of TFMC-labeled RNA.

Head-to-Head Comparison: Key Performance Attributes

Metabolic Stability and Cellular Perturbation

The trifluoromethyl group is known to be more metabolically stable than a single fluorine atom. This increased stability can be attributed to the higher bond strength of the C-CF₃ bond compared to the C-F bond and the steric hindrance provided by the three fluorine atoms, which can protect the molecule from enzymatic degradation. While direct comparative metabolic studies of TFMC and 5-FU are limited, the known properties of trifluoromethylated compounds suggest that TFMC would be less prone to intracellular degradation and would cause significantly less off-target metabolic disruption than 5-FU[6]. This is a critical advantage for studies aiming to observe RNA in a near-native cellular environment.

Impact on RNA Structure and Function

As previously mentioned, the incorporation of 5-FU into RNA leads to significant functional consequences, including altered splicing, impaired ribosome biogenesis, and ultimately, cell death[2][7]. In contrast, the design of 2'-O-trifluoromethylated nucleosides, a likely derivative of TFMC for research applications, is intended to minimize structural perturbation. The minimal impact on RNA duplex stability observed experimentally supports the use of TFMC as a "stealth" probe for structural studies[5].

Utility in Advanced Analytical Techniques

The trifluoromethyl group of TFMC is an exceptional handle for ¹⁹F NMR spectroscopy. The three equivalent fluorine atoms provide a single, strong resonance, enhancing the signal-to-noise ratio and simplifying spectral analysis. The chemical shift of the ¹⁹F signal is also highly sensitive to the local electronic environment, making it an exquisite reporter of conformational changes. While 5-FU can also be used for ¹⁹F NMR, the signal from a single fluorine is inherently weaker, and the significant biological effects of 5-FU can complicate the interpretation of the resulting spectra.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular RNA with 5-Fluorouracil

  • Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Labeling: Prepare a stock solution of 5-fluorouracil in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Incubation: Remove the existing medium from the cells and replace it with the 5-FU-containing medium. Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction protocol (e.g., Trizol or a column-based kit).

  • Analysis: The 5-FU-labeled RNA can be analyzed by various methods, including qRT-PCR to assess changes in gene expression, or mass spectrometry to quantify the extent of 5-FU incorporation.

Protocol 2: In Vitro Transcription of RNA with 5-Trifluoromethylcytidine Triphosphate (Hypothetical)

Note: This is a hypothetical protocol as the widespread use of 5-Trifluoromethylcytidine triphosphate for in vitro transcription is not yet established. However, based on protocols for other modified nucleotides, the following steps would be anticipated.

  • Template Preparation: Prepare a linear DNA template containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired RNA sequence.

  • Transcription Reaction Setup: In an RNase-free tube, combine the DNA template, transcription buffer, RNase inhibitor, and a mixture of ATP, GTP, UTP, and 5-Trifluoromethylcytidine triphosphate (TFMC-TP). The ratio of TFMC-TP to CTP will determine the level of incorporation.

  • Initiation: Add the appropriate RNA polymerase (e.g., T7 RNA polymerase) to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15 minutes at 37°C.

  • Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: The purified TFMC-containing RNA can be used for structural studies by ¹⁹F NMR or other biophysical assays.

Future Perspectives and Conclusion

While 5-fluorouracil remains a valuable tool for inducing and studying the RNA damage response, its utility as a non-invasive probe for RNA biology is limited by its inherent cytotoxicity. 5-Trifluoromethylcytidine, on the other hand, represents a new generation of molecular tools designed for precision and minimal perturbation. Its superior properties for ¹⁹F NMR studies, coupled with its predicted metabolic stability, position it as the preferred choice for researchers seeking to understand the intricacies of RNA structure and function in a near-native state.

As research continues to delve deeper into the "RNA world," the demand for sophisticated and minimally disruptive tools will only increase. 5-Trifluoromethylcytidine is poised to play a pivotal role in these future discoveries, offering a clearer window into the dynamic life of RNA.

References

  • A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC. (2021-08-14). Retrieved from [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC - NIH. Retrieved from [Link]

  • Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer - Letters in Applied NanoBioScience. (2020-10-03). Retrieved from [Link]

  • The Chemical Diversity of RNA Modifications - PMC. Retrieved from [Link]

  • Effects of 5-fluorocytidine on mammalian transfer RNA and transfer RNA methyltransferases. (1979). Retrieved from [Link]

  • Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC - NIH. Retrieved from [Link]

  • An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - NIH. Retrieved from [Link]

  • Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - NIH. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). Retrieved from [Link]

  • An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types | bioRxiv. (2023-04-29). Retrieved from [Link]

  • Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response - PubMed. (1992). Retrieved from [Link]

  • Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC - NIH. Retrieved from [Link]

  • 5-Fluorouracil cytotoxicity in human colon HT-29 cells with moderately increased or decreased cellular glutathione level - PubMed. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (2020-07-29). Retrieved from [Link]

  • Specific incorporation of 5-fluorocytidine into Escherichia coli RNA - PubMed. Retrieved from [Link]

  • FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2 - PubMed. (1965). Retrieved from [Link]

  • mRNA incorporation of C(5)-halogenated pyrimidine ribonucleotides and induced high expression of corresponding protein for the development of mRNA vaccine - PubMed. (2023-09-29). Retrieved from [Link]

  • Overview of metabolism of 5-fluoropyrimidines and correlations between... - ResearchGate. Retrieved from [Link]

  • A Brief Note on Metabolic Labeling of RNA - Longdom Publishing. Retrieved from [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Publishing. Retrieved from [Link]

  • An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - NIH. (2024-10-07). Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. Retrieved from [Link]

  • WO2020077227A2 - Enzymatic rna synthesis - Google Patents.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022-10-31). Retrieved from [Link]

  • 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - NIH. Retrieved from [Link]

  • Incorporation of 5-fluorouracil (5-FU) into RNA 48 h after... - ResearchGate. Retrieved from [Link]

  • 5-Fluorouracil affects assembly of stress granules based on RNA incorporation - PubMed. (2014). Retrieved from [Link]

  • Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - bioRxiv. (2022-03-22). Retrieved from [Link]

  • Studies on Fluorinated Pyrimidines: V. Effects on Nucleic Acid Metabolism in Vitro. Retrieved from [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC - NIH. Retrieved from [Link]

  • Enzymatic Incorporation of LNA Nucleotides into DNA Strands - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Advances in RNA Labeling with Trifluoromethyl Groups. Retrieved from [Link]

  • 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC - NIH. Retrieved from [Link]

  • Multiplexed Assays of Human Disease-relevant Mutations Reveal UTR Dinucleotide Composition as a Major Determinant of RNA Stability - eLife. (2024-06-18). Retrieved from [Link]

  • A) Concept of metabolic RNA labeling. Nucleosides with small... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Enzymatic RNA production from NTPs synthesized from nucleosides and trimetaphosphate - ChemRxiv. Retrieved from [Link]

  • Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC. Retrieved from [Link]

  • (PDF) 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase - ResearchGate. Retrieved from [Link]

  • Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC. Retrieved from [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy | Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition - PubMed. Retrieved from [Link]

  • Cellular uptake, intracellular release of active drug molecules, and... - ResearchGate. Retrieved from [Link]

  • Pyrimidine metabolism - Wikipedia. Retrieved from [Link]

  • 2′- O -Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - ResearchGate. (2020-09-18). Retrieved from [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC. (2025-11-06). Retrieved from [Link]

  • RNA Synthesis - Polymerization Reaction in Transcription - YouTube. (2020-06-02). Retrieved from [Link]

Sources

A Researcher's Guide to Quantitative RNA Labeling with Cytidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in cell biology, neuroscience, and drug development, understanding the dynamics of RNA transcription is fundamental to unraveling the complexities of gene expression. Metabolic labeling of nascent RNA with nucleoside analogs has become an indispensable tool for visualizing, capturing, and quantifying newly synthesized transcripts. Among the various analogs, those of cytidine offer a unique window into RNA biology.

This guide provides an in-depth, quantitative comparison of prominent cytidine analogs for RNA labeling. We will move beyond a simple listing of features to a critical evaluation of their performance, backed by experimental data. Our focus is on providing the practical insights needed to make informed decisions for your specific research questions.

The Principle of Metabolic RNA Labeling

Metabolic RNA labeling leverages the cell's own machinery to incorporate modified nucleosides into newly synthesized RNA. The process begins with the introduction of a cell-permeable cytidine analog. This analog is then taken up by the cell and enters the nucleotide salvage pathway, where it is phosphorylated by cellular kinases to its triphosphate form. RNA polymerases then recognize this modified nucleotide and incorporate it into elongating RNA chains. The presence of the unique chemical handle on the analog allows for the specific detection or enrichment of the newly transcribed RNA population.

cluster_cell Cell Cytidine Analog Cytidine Analog Kinases Kinases Cytidine Analog->Kinases Phosphorylation Analog-TP Analog-TP Kinases->Analog-TP RNA Polymerase RNA Polymerase Analog-TP->RNA Polymerase Incorporation Labeled RNA Newly Synthesized RNA Incorporated Analog RNA Polymerase->Labeled RNA Detection Detection Labeled RNA:here->Detection Bioorthogonal Chemistry or Immunodetection caption Metabolic Incorporation of Cytidine Analogs into RNA

Caption: General workflow of metabolic RNA labeling with cytidine analogs.

A Comparative Analysis of Cytidine Analogs

The choice of a cytidine analog is dictated by the specific experimental goals, including the desired detection method, sensitivity, and tolerance for potential cellular perturbations. Here, we compare four key cytidine analogs: 5-Ethynylcytidine (5-EC), 5-Bromouridine (BrU) as a reference, the novel N4-Allylcytidine (a4C), and the specialized 2'-Azidocytidine (2'-AzCyd).

Feature5-Ethynylcytidine (5-EC)5-Bromouridine (BrU)N4-Allylcytidine (a4C)2'-Azidocytidine (2'-AzCyd)
Detection Method Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)Immunoprecipitation or Immunofluorescence with anti-BrdU/BrU antibodyChemical conversion and sequencing (induces base misincorporation)Strain-promoted alkyne-azide cycloaddition (SPAAC)
Typical Labeling Concentration 10-100 µM100-200 µM50-500 µM1 mM
Labeling Time 1-24 hours1-24 hours12-24 hours12-24 hours
Relative Labeling Efficiency HighModerateModerate to HighHigh (especially in dCK-expressing cells)
Cytotoxicity Moderate; higher than BrU at elevated concentrations.[1]Low; considered less toxic than other analogs like 5-EU.[2]Low; reported to have excellent biocompatibility.[3][4]Low.[4][5][6]
Off-Target Effects Potential for incorporation into DNA in some species.[7]Can induce gene and chromosomal mutations.[1]Minimal off-target effects reported to date.Primarily incorporates into ribosomal RNA.[4][5][6]
Key Advantages High signal-to-noise ratio with click chemistry; versatile detection.Well-established method; commercially available antibodies.Enables base-resolution sequencing of labeled RNA.[7][8][9]Allows for cell- and polymerase-selective labeling.[5][6]
Key Disadvantages Copper catalyst in CuAAC can be toxic to cells and degrade RNA.[10]Requires antibody-based detection which can have higher background.Requires a specific chemical conversion step before sequencing.Phosphorylation is dependent on deoxycytidine kinase (dCK).[5][6]

In-Depth Look at Each Cytidine Analog

5-Ethynylcytidine (5-EC): The Click Chemistry Workhorse

5-Ethynylcytidine (5-EC) is a popular choice for RNA labeling due to its versatile detection via click chemistry.[11] It is cell-permeable and efficiently incorporated into nascent RNA.[12] The terminal alkyne group of 5-EC allows for a highly specific and covalent reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin.[12]

Mechanism of Detection: The detection of 5-EC-labeled RNA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC is rapid and efficient but the copper catalyst can be toxic to live cells and cause RNA degradation.[10] SPAAC is a milder alternative suitable for live-cell imaging.[10]

Experimental Considerations: Studies have shown that 5-EC is metabolized more rapidly than its uridine counterpart, 5-ethynyluridine (EU).[10][12] While efficiently incorporated into RNA, it's important to note that in some non-mammalian species, ethynyl-containing nucleosides have been observed to be incorporated into DNA, necessitating proper controls.[7]

5-Bromouridine (BrU): The Established Standard

Although a uridine analog, 5-Bromouridine (BrU) is a crucial benchmark for comparing the performance of cytidine analogs. Its detection relies on well-established immunological methods.

Mechanism of Detection: BrU-labeled RNA is detected using a specific monoclonal antibody that recognizes the brominated base.[2] This can be followed by a fluorescently labeled secondary antibody for imaging or used for immunoprecipitation to enrich for newly synthesized RNA.[2]

Experimental Considerations: BrU is generally considered to have low cytotoxicity, making it suitable for longer labeling periods.[2] However, antibody-based detection methods can sometimes suffer from higher background signals compared to the bioorthogonal click chemistry approach.

N4-Allylcytidine (a4C): For High-Resolution Sequencing

N4-allylcytidine (a4C) is a more recent innovation that provides the ability to identify labeled RNA at single-base resolution through sequencing.[3][4][7][8][9]

Mechanism of Detection: After incorporation into RNA, a4C can be specifically and efficiently converted to 3,N4-cyclized cytidine (cyc-C) through a mild iodine treatment.[7][8][9] This chemical modification induces misincorporation during reverse transcription, which can be identified as a characteristic mutation in the resulting cDNA sequence.[7][8][9]

Experimental Considerations: a4C has been reported to have excellent biocompatibility and low cytotoxicity.[3][4] The unique detection method avoids the need for enrichment, providing a more direct quantitative measure of RNA labeling from sequencing data.

2'-Azidocytidine (2'-AzCyd): Enabling Cell-Specific Labeling

2'-Azidocytidine (2'-AzCyd) offers a unique advantage in its metabolic activation pathway, allowing for more targeted labeling strategies.[4][5][6]

Mechanism of Detection: The azide group on 2'-AzCyd allows for detection via copper-free SPAAC reactions, which are ideal for live-cell applications.

Mechanism of Incorporation and Selectivity: Unlike most pyrimidine ribonucleosides that are phosphorylated by uridine-cytidine kinase 2 (UCK2), 2'-AzCyd is a substrate for deoxycytidine kinase (dCK).[4][5][6] This differential kinase specificity allows for cell-selective labeling by overexpressing dCK in the target cell population.[10] Furthermore, 2'-AzCyd shows preferential incorporation into ribosomal RNA (rRNA).[4][5][6]

Experimental Considerations: 2'-AzCyd exhibits low cytotoxicity and high labeling efficiency, particularly in cells expressing dCK.[4][5][6] Its preferential labeling of rRNA makes it a powerful tool for studying ribosome biogenesis and turnover.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC) and Detection by Click Chemistry

This protocol provides a general guideline for labeling nascent RNA in cultured mammalian cells with 5-EC followed by fluorescent detection using CuAAC.

Materials:

  • 5-Ethynylcytidine (5-EC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and grow to the desired confluency.

    • Prepare a stock solution of 5-EC in DMSO.

    • Dilute the 5-EC stock solution in pre-warmed cell culture medium to the final desired concentration (typically 10-100 µM).

    • Remove the old medium from the cells and replace it with the 5-EC-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent in a buffer.

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with wash buffer.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Labeling Incubate with 5-EC Cell_Culture->Labeling Fixation Fix with Paraformaldehyde Labeling->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Click_Reaction Perform Click Reaction (Fluorescent Azide + Copper) Permeabilization->Click_Reaction Washing Wash and Counterstain (DAPI) Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging End End Imaging->End caption Workflow for 5-EC Labeling and Detection

Caption: Experimental workflow for labeling RNA with 5-EC and detection via click chemistry.

Protocol 2: Immunoprecipitation of 5-Bromouridine (BrU)-Labeled RNA

This protocol outlines the enrichment of newly synthesized RNA from cultured cells labeled with BrU.

Materials:

  • 5-Bromouridine (BrU)

  • Cell culture medium

  • PBS

  • Cell lysis buffer (e.g., TRIzol)

  • Anti-BrU antibody

  • Protein A/G magnetic beads

  • Antibody binding buffer

  • Wash buffers

  • Elution buffer

  • RNA purification kit

Procedure:

  • Cell Labeling and Lysis:

    • Label cells with BrU (typically 100-200 µM) for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using TRIzol or a similar lysis reagent and extract total RNA according to the manufacturer's protocol.

  • Antibody-Bead Conjugation:

    • Wash protein A/G magnetic beads with antibody binding buffer.

    • Incubate the beads with the anti-BrU antibody to allow for conjugation.

    • Wash the antibody-conjugated beads to remove unbound antibody.

  • Immunoprecipitation:

    • Fragment the total RNA to an appropriate size (e.g., 200-500 nucleotides) by chemical or enzymatic methods.

    • Incubate the fragmented RNA with the antibody-conjugated beads in antibody binding buffer for 1-2 hours at 4°C with rotation.

  • Washing:

    • Wash the beads several times with stringent wash buffers to remove non-specifically bound RNA.

  • Elution and RNA Purification:

    • Elute the BrU-labeled RNA from the beads using an appropriate elution buffer (e.g., a buffer containing free BrU).

    • Purify the eluted RNA using a standard RNA purification kit.

  • Downstream Analysis:

    • The enriched RNA can be used for downstream applications such as RT-qPCR or next-generation sequencing.

Concluding Remarks

The selection of a cytidine analog for RNA labeling is a critical decision that will profoundly impact the outcome and interpretation of your experiments. For robust, high-contrast imaging and versatile downstream applications, 5-Ethynylcytidine with click chemistry is an excellent choice. For researchers focused on minimizing cellular perturbations, the well-established 5-Bromouridine remains a reliable option. For those seeking to push the boundaries of transcriptomics with base-resolution information, the novel N4-Allylcytidine offers exciting possibilities. Finally, for studies requiring cell-type specificity or a focus on ribosome biogenesis, 2'-Azidocytidine provides a unique and powerful tool.

By carefully considering the quantitative data and the experimental workflows presented in this guide, researchers can confidently select the optimal cytidine analog to illuminate the dynamic world of RNA.

References

  • Jena Bioscience. (n.d.). 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring. Retrieved from [Link]

  • Lewis, O. G., et al. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. ACS Chemical Biology, 16(10), 1839–1856. [Link]

  • Qu, D., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry, 434(1), 128–135. [Link]

  • Kofoed, R. H., et al. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments,(135), 57056. [Link]

  • Li, T., et al. (2024). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science, 15(11), 4065-4075. [Link]

  • Li, T., et al. (2024). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. The Royal Society of Chemistry. [Link]

  • Li, T., et al. (2024). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Europe PMC. [Link]

  • Ueno, A., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6652. [Link]

  • Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments,(78), 50195. [Link]

  • Paulsen, J., et al. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments. [Link]

  • Dumbacher, D., et al. (2020). Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine. Journal of the American Chemical Society, 142(33), 14417–14421. [Link]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Koberna, K., et al. (2000). In situ fluorescence visualization of bromouridine incorporated into newly transcribed nucleolar RNA. Acta histochemica, 102(1), 15-20. [Link]

  • Horejsi, V., & Pasternak, C. A. (1978). In situ labelling of newly-synthesized RNA with 5-Bromouridine 5'-Triphosphate and immunodetection of transcription sites by mi. CSH protocols, 2007(1), pdb-prot4648. [Link]

  • Dumbacher, D., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. bioRxiv. [Link]

  • Sticher, Z. M., et al. (2020). Analysis of the Potential for N4-Hydroxycytidine to Inhibit Mitochondrial Replication and Function. Antimicrobial agents and chemotherapy, 64(2), e01719-19. [Link]

  • Kubi, A., & Chen, X. (2017). The off-target effects of AID in carcinogenesis. Frontiers in immunology, 8, 1234. [Link]

  • Kubi, A., & Chen, X. (2023). The off-target effects of AID in carcinogenesis. Frontiers in Immunology, 14, 1234. [Link]

  • Patel, D. J., et al. (2015). DNA demethylation by 5-aza-2′-deoxycytidine is imprinted, targeted to euchromatin, and has limited transcriptional consequences. Epigenetics & chromatin, 8(1), 1-17. [Link]

  • Ghoshal, K., & Jacob, S. T. (1997). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic acids research, 38(10), 3261-3270. [Link]

  • Naue, J., et al. (2023). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]

  • Li, T., et al. (2023). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science. [Link]

  • Giel-Pietraszuk, M., et al. (2022). Sequential action of a tRNA base editor in conversion of cytidine to pseudouridine. bioRxiv. [Link]

  • Zhang, H., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Chemical Biology, 19(6), 724-732. [Link]

  • Dumbacher, D., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. ACS Central Science, 6(9), 1629-1637. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trifluoromethylcytidine
Reactant of Route 2
Reactant of Route 2
5-Trifluoromethylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.